molecular formula C13H14N2O7S3 B2469593 DMAC-SPDB-sulfo

DMAC-SPDB-sulfo

Cat. No.: B2469593
M. Wt: 406.5 g/mol
InChI Key: QTOCZEQWVKQCHD-UHFFFAOYSA-N
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Description

DMAC-SPDB-sulfo is a useful research compound. Its molecular formula is C13H14N2O7S3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)butanoyloxy]pyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7S3/c16-11-8-9(25(19,20)21)13(18)15(11)22-12(17)5-3-7-23-24-10-4-1-2-6-14-10/h1-2,4,6,9H,3,5,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCZEQWVKQCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMAC-SPDB-sulfo, a crucial component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical and physical properties, its mechanism of action, and detailed experimental protocols for its application in ADC synthesis. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their therapeutic strategies.

Core Concepts: Introduction to this compound

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a critical element that connects the antibody to the cytotoxic payload, ensuring stability in circulation and enabling controlled release of the drug at the target site.

The "SPDB" component, N-Succinimidyl 4-(2-pyridyldithio)butyrate, contains a disulfide bond, which is the key to its cleavable nature. This disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the highly reductive environment found within tumor cells, which have a significantly higher concentration of glutathione (B108866) than the plasma. This differential stability allows for the targeted release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning and execution.

PropertyValueSource
Molecular Formula C16H19N3O8S3[1][2]
Molecular Weight 477.53 g/mol [1][2][3]
CAS Number 663599-07-3[1][2][4]
Solubility 10 mM in DMSO[3]
Purity >96% - 98.0%[2][5]
Appearance Solid
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Mechanism of Action and Signaling Pathway

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with antibody-antigen binding and culminates in the cytotoxic effect of the released payload.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Tumor-Specific Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (High Glutathione) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxic Effect

Caption: General signaling pathway of an ADC with a cleavable linker.

Experimental Protocols

The following section details a generalized experimental workflow for the synthesis of an antibody-drug conjugate using this compound. This protocol is based on standard bioconjugation techniques for disulfide linkers and should be optimized for specific antibodies and payloads.

Materials
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiolated cytotoxic payload

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., size-exclusion chromatography, such as Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Experimental Workflow

The overall process involves the activation of the antibody, conjugation with the linker-payload, and subsequent purification of the ADC.

Experimental_Workflow Start Start AntibodyPrep 1. Antibody Preparation (Buffer Exchange, Concentration Adjustment) Start->AntibodyPrep AntibodyReduction 2. Antibody Reduction (Reduction of interchain disulfides with TCEP) AntibodyPrep->AntibodyReduction Conjugation 4. Conjugation Reaction (Reaction of reduced antibody with linker-payload) AntibodyReduction->Conjugation LinkerPayloadPrep 3. Linker-Payload Preparation (Dissolve this compound and thiolated payload in DMSO) LinkerPayloadPrep->Conjugation Quenching 5. Quenching (Addition of N-acetylcysteine to cap unreacted sites) Conjugation->Quenching Purification 6. Purification (Size-Exclusion Chromatography to remove unconjugated components) Quenching->Purification Analysis 7. Analysis (Determine Drug-to-Antibody Ratio (DAR), purity, and aggregation) Purification->Analysis End End Analysis->End

Caption: A typical workflow for creating an Antibody-Drug Conjugate.

Detailed Methodologies

1. Antibody Preparation:

  • Perform a buffer exchange to transfer the antibody into a conjugation-compatible buffer, such as PBS at pH 7.4.

  • Adjust the antibody concentration to a range of 5-10 mg/mL.

2. Antibody Reduction (to generate free thiols):

  • Add a 5-10 molar excess of a reducing agent like TCEP to the antibody solution.

  • Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds, which will expose the free sulfhydryl (-SH) groups necessary for conjugation.

3. Linker-Payload Preparation:

  • Dissolve the this compound and the thiolated cytotoxic payload in anhydrous DMSO to prepare a stock solution, typically around 10 mM.

4. Conjugation Reaction:

  • Add the linker-payload solution to the reduced antibody solution. A common molar ratio to start with is 5:1 (payload:antibody).

  • Maintain the reaction pH between 6.5 and 7.5 for optimal reaction specificity between the linker and the antibody's thiol groups.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

5. Quenching:

  • To stop the reaction and cap any unreacted maleimide (B117702) groups, add a quenching reagent such as N-acetylcysteine.

6. Purification:

  • Purify the resulting ADC using size-exclusion chromatography (e.g., a Sephadex G-25 column) to remove any unconjugated linker-payload molecules and other small molecule reagents.

7. Analysis:

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), assess its purity, and check for aggregation. This can be accomplished using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Conclusion

This compound is a valuable tool in the field of antibody-drug conjugate development. Its disulfide-based cleavable mechanism allows for the targeted delivery and release of cytotoxic agents within the tumor microenvironment, a critical feature for enhancing therapeutic efficacy while minimizing systemic toxicity. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers and scientists working to advance the next generation of targeted cancer therapies. As with any bioconjugation procedure, optimization of the reaction conditions for each specific antibody and payload combination is essential for achieving the desired therapeutic candidate.

References

An In-Depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMAC-SPDB-sulfo, a key chemical entity in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical structure, properties, and its application in the synthesis of ADCs, including detailed experimental protocols and the signaling pathways these powerful therapeutics can target.

Core Concept: The Role of this compound in ADCs

This compound is a cleavable linker used to connect a monoclonal antibody to a cytotoxic payload.[1][2] Its design is pivotal for the stability of the ADC in circulation and the efficient release of the drug within the target cancer cells.[] The "SPDB" component refers to a disulfide-containing moiety, which is susceptible to cleavage in the reducing environment of the cell, particularly due to the high concentration of glutathione.[][5][6] The "sulfo" group enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC.[7]

ADCs function by combining the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[] This targeted delivery minimizes systemic toxicity, a major challenge in traditional chemotherapy.[] The linker is a critical component that ensures the payload remains attached to the antibody until it reaches the target cell.[]

Chemical Structure and Properties

The chemical structure of this compound is defined by its molecular formula and SMILES notation.

Molecular Formula: C₁₆H₁₉N₃O₈S₃

SMILES: CN(C)C(=O)c1ccc(SSCCCC(=O)ON2C(=O)CC(S(=O)(=O)O)C2=O)nc1

PropertyValueReference(s)
Appearance Solid[8]
Purity >98.0% (typical for commercial products)
Solubility (in DMSO) ≥ 125 mg/mL[9]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months (protect from light, store under nitrogen).[9]

Experimental Protocols: Synthesis of an Antibody-Drug Conjugate

The synthesis of an ADC using a disulfide-based linker like this compound is a multi-step process that involves the antibody, the linker-payload conjugate, and careful purification. The following is a generalized protocol based on established methods for similar linkers.

Antibody Preparation (Disulfide Bond Reduction)

The interchain disulfide bonds of the monoclonal antibody must be partially reduced to generate free thiol groups for conjugation.

  • Reagents:

    • Monoclonal antibody (e.g., Trastuzumab for targeting HER2) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Procedure:

    • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.

Conjugation of this compound-Payload to the Antibody

The linker-payload conjugate (e.g., sulfo-SPDB-DM4) is then reacted with the reduced antibody.[7]

  • Reagents:

    • Reduced monoclonal antibody with free thiol groups.

    • This compound-payload conjugate dissolved in an organic co-solvent like dimethylacetamide (DMA) or DMSO.

  • Procedure:

    • Add a 5-10 molar excess of the this compound-payload solution to the reduced antibody solution.

    • Gently mix and incubate the reaction at 4°C or room temperature for 2-4 hours.

    • The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted linkers.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated antibody, free linker-payload, and aggregates.

  • Methods:

    • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller impurities like the free linker-payload.[10]

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different drug-to-antibody ratios (DARs).[11]

    • Ion-Exchange Chromatography (IEX): Can also be used to separate based on charge differences introduced by the conjugation.[12]

  • General Procedure (using SEC):

    • Load the quenched reaction mixture onto an SEC column equilibrated with a suitable formulation buffer.

    • Elute the ADC, which will typically be in the first major peak.

    • Collect the fractions containing the purified ADC.

Characterization of the ADC

The purified ADC must be thoroughly characterized to determine its critical quality attributes.

  • Techniques:

    • UV-Vis Spectroscopy: To determine the protein concentration and the average drug-to-antibody ratio (DAR).

    • Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to determine the distribution of different DAR species.[13]

    • High-Performance Liquid Chromatography (HPLC): SEC-HPLC to assess aggregation and purity, and HIC-HPLC or RP-HPLC to determine DAR and the distribution of different ADC species.[14]

Signaling Pathways and Mechanism of Action

ADCs created with this compound are designed to target specific antigens on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, and the linker is cleaved, releasing the cytotoxic payload. Two of the most well-established targets for ADCs are HER2 and EGFR.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast and gastric cancers.[][16] Its activation leads to downstream signaling that promotes cell proliferation and survival.[17]

HER2_Signaling_Pathway ADC Anti-HER2 ADC (e.g., Trastuzumab-DMAC-SPDB-sulfo-Payload) HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (High Glutathione) Lysosome->Cleavage Payload Cytotoxic Payload (e.g., DM4) Cleavage->Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of an anti-HER2 ADC with a cleavable linker.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology, with its overexpression implicated in a variety of solid tumors.[][19] Similar to HER2, its activation triggers signaling cascades that drive tumor growth.

EGFR_Signaling_Pathway ADC Anti-EGFR ADC (e.g., Cetuximab-DMAC-SPDB-sulfo-Payload) EGFR EGFR Receptor ADC->EGFR Binds to Internalization Internalization (Endocytosis) EGFR->Internalization Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) EGFR->Downstream_Signaling Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Reductive Environment) Lysosome->Cleavage Payload Cytotoxic Payload Cleavage->Payload Releases Cell_Death Cell Death Payload->Cell_Death Causes Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth

Caption: Action of an anti-EGFR ADC with a disulfide linker.

Conclusion

This compound represents a sophisticated chemical tool in the rapidly evolving field of antibody-drug conjugates. Its cleavable disulfide bond and hydrophilic nature are key features that contribute to the development of effective and safer cancer therapeutics. A thorough understanding of its properties, along with optimized protocols for conjugation and purification, are essential for researchers and drug developers aiming to harness the full potential of ADC technology. The ability to target well-defined signaling pathways like HER2 and EGFR with ADCs utilizing such linkers continues to offer new hope in the fight against cancer.

References

An In-depth Technical Guide to the Synthesis and Purification of sulfo-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), a crucial heterobifunctional, cleavable crosslinker used in the development of antibody-drug conjugates (ADCs). The presence of a sulfonate group enhances the aqueous solubility of this linker, which can improve the properties of the resulting ADC. This document details two prominent synthetic routes, outlines purification strategies, and presents available quantitative data.

Introduction to sulfo-SPDB

Sulfo-SPDB is a key reagent in bioconjugation chemistry, particularly for the development of ADCs. Its structure incorporates three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as lysine (B10760008) residues on antibodies) to form stable amide bonds.

  • A pyridyldithio group , which reacts with free sulfhydryl (thiol) groups to form a disulfide bond. This disulfide linkage is cleavable under reducing conditions, such as those found inside a target cell, allowing for the release of a conjugated payload.

  • A sulfonate (-SO₃⁻) group , which imparts increased hydrophilicity to the linker, potentially improving the solubility and reducing aggregation of the final ADC.

The initial user query referenced "DMAC-SPDB-sulfo," which is understood to be a misnomer. The correct chemical name is sulfo-SPDB. "DMAC" likely refers to N,N-Dimethylacetamide, a polar aprotic solvent that can be used in the synthesis of such linkers.

Synthesis of sulfo-SPDB

Two primary synthetic routes for sulfo-SPDB have been identified in the literature: a multi-step "prior art" method and a more recent, improved, and scalable process.

Improved Synthesis of sulfo-SPDB

An improved and more efficient synthesis of sulfo-SPDB has been described, which significantly reduces the number of steps. This method starts from 4-(2-pyridyldithio)butanoic acid.

Synthesis Pathway:

G cluster_0 Improved Synthesis of sulfo-SPDB 4-(2-pyridyldithio)butanoic acid 4-(2-pyridyldithio)butanoic acid 4-(2'-pyridyldithio)-2-sulfo-butanoic acid 4-(2'-pyridyldithio)-2-sulfo-butanoic acid 4-(2-pyridyldithio)butanoic acid->4-(2'-pyridyldithio)-2-sulfo-butanoic acid  Sulfonation  (e.g., Chlorosulfonic acid or SO₃) sulfo-SPDB sulfo-SPDB 4-(2'-pyridyldithio)-2-sulfo-butanoic acid->sulfo-SPDB  Activation of Carboxylic Acid  (e.g., with N-Hydroxysuccinimide) G cluster_1 Prior Art Synthesis of sulfo-SPDB Starting Material Hydroxyalkanoate ester Dibromoalkanoate ester Dibromoalkanoate ester Starting Material->Dibromoalkanoate ester α-Bromo-sulfonic acid intermediate α-Bromo-sulfonic acid intermediate Dibromoalkanoate ester->α-Bromo-sulfonic acid intermediate Pyridyldisulfide intermediate Pyridyldisulfide intermediate α-Bromo-sulfonic acid intermediate->Pyridyldisulfide intermediate sulfo-SPDB precursor sulfo-SPDB precursor Pyridyldisulfide intermediate->sulfo-SPDB precursor sulfo-SPDB sulfo-SPDB sulfo-SPDB precursor->sulfo-SPDB  NHS Ester Formation G cluster_2 Purification Workflow for sulfo-SPDB Crude Reaction Mixture Crude Reaction Mixture Extraction Extraction Crude Reaction Mixture->Extraction  Aqueous/Organic Chromatography Chromatographic Purification (e.g., Reverse-Phase HPLC) Extraction->Chromatography Lyophilization Lyophilization Chromatography->Lyophilization Characterization QC Analysis (NMR, MS, Purity) Lyophilization->Characterization

Unraveling the Role of DMAC-SPDB-sulfo: A Technical Overview of its Function as a Cleavable Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DMAC-SPDB-sulfo is a crucial chemical entity employed in the biopharmaceutical field as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of targeted cancer therapeutics, and the linker technology is central to their efficacy and safety. This technical guide will provide an in-depth look at the presumed mechanism of action of this compound within the broader context of ADC technology, based on available information.

The Core Function: Bridging Antibody and Payload

An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody, a potent cytotoxic agent (the payload), and a chemical linker that connects them.[1] The monoclonal antibody serves to guide the ADC to cancer cells that overexpress a specific target antigen on their surface. The cytotoxic payload is responsible for inducing cell death upon internalization. The linker, in this case, this compound, is the linchpin that ensures the payload remains securely attached to the antibody while in circulation and is released effectively once inside the target cancer cell.

This compound is categorized as a cleavable linker, a class of linkers designed to be stable in the bloodstream but susceptible to cleavage under specific conditions found within the tumor microenvironment or inside cancer cells.[1] This conditional cleavage is paramount to the therapeutic window of the ADC, minimizing off-target toxicity to healthy tissues.

The General Mechanism of Action of an ADC with this compound

The therapeutic action of an ADC utilizing a this compound linker can be conceptualized in a multi-step process:

  • Target Recognition and Binding: The ADC is administered intravenously and circulates throughout the body. The antibody component of the ADC selectively recognizes and binds to its specific target antigen on the surface of a cancer cell.

  • Internalization: Following binding, the cancer cell internalizes the entire ADC-antigen complex, typically through a process called endocytosis.

  • Intracellular Trafficking and Linker Cleavage: The internalized ADC is trafficked to intracellular compartments, most commonly lysosomes. The internal environment of the lysosome is characterized by a lower pH and the presence of various enzymes. While the precise cleavage mechanism for this compound is not detailed in the provided search results, cleavable linkers are generally designed to be hydrolyzed or enzymatically cleaved under these conditions. This results in the release of the cytotoxic payload from the antibody.

  • Payload-Induced Cytotoxicity: Once liberated, the cytotoxic payload can exert its cell-killing effect. Payloads used in ADCs are diverse and can act through various mechanisms, such as inducing DNA damage or inhibiting microtubule polymerization, ultimately leading to apoptosis (programmed cell death) of the cancer cell.[1]

Visualizing the ADC Mechanism

The following diagram illustrates the generalized workflow of an ADC from systemic circulation to the induction of cancer cell death.

ADC_General_Mechanism cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with this compound Linker Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

References

In-Depth Technical Guide to DMAC-SPDB-sulfo: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMAC-SPDB-sulfo is a specialized, cleavable linker utilized in the development of antibody-drug conjugates (ADCs). As a critical component of these targeted therapies, it serves to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its design incorporates a disulfide bond, which remains stable in systemic circulation but is susceptible to cleavage within the reducing intracellular environment of target cancer cells, ensuring a targeted release of the therapeutic agent. The inclusion of a sulfo group enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties and efficacy of the resulting ADC, particularly in overcoming multidrug resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental considerations for the application of this compound in ADC development.

Introduction and Discovery

The concept of antibody-drug conjugates revolves around the targeted delivery of highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker connecting the antibody and the payload is a pivotal element in ADC design, dictating the stability, efficacy, and pharmacokinetic profile of the conjugate.[1] this compound belongs to the class of cleavable linkers, which are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2]

The "SPDB" component of the name stands for N-Succinimidyl 4-(2-pyridyldithio)butyrate, a well-established bifunctional linker containing a disulfide bond.[3] The key innovation in linkers like this compound is the strategic placement of this disulfide bond, which is readily cleaved by intracellular reducing agents such as glutathione, present in significantly higher concentrations inside cells compared to the bloodstream.[1] The addition of a "sulfo" group addresses the challenge of hydrophobicity often associated with ADC components, which can negatively impact their in vivo performance.[4] The "DMAC" portion of the name, while less consistently defined in the public domain, is associated with the core chemical structure of the linker. The full chemical name for a closely related and often interchangeably discussed compound, sulfo-SPDB, is N-succinimidyl-4-(2-pyridyldithio)-2-sulfo butanoate.[5] The CAS number for this compound is 663599-07-3.[6]

Chemical Properties and Mechanism of Action

This compound is characterized by its molecular formula, C16H19N3O8S3, and a molecular weight of 477.53 g/mol .[7] Its structure is designed to facilitate a two-step conjugation process and subsequent payload release.

Mechanism of Action:

  • Conjugation: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond.

  • Circulation: The resulting ADC circulates systemically. The disulfide bond within the SPDB moiety is relatively stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[3]

  • Tumor Cell Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[8]

  • Intracellular Cleavage: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes.[8] In the reducing environment of the cytoplasm, the disulfide bond of the linker is cleaved by glutathione.[1]

  • Payload Release and Action: This cleavage releases the cytotoxic payload, which can then exert its therapeutic effect, such as disrupting microtubule dynamics or causing DNA damage, leading to apoptosis of the cancer cell.[9]

The sulfo group enhances the water solubility of the linker-payload complex, which can be advantageous. For instance, the cleavable sulfo-SPDB-DM4 linker produces cell-permeable catabolites, leading to better activity compared to non-cleavable linkers, especially in multidrug-resistant cells.[4] This improved hydrophilicity can also increase the exposure of the ADC to the target antigen.[4]

Quantitative Data

The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative data for ADCs utilizing sulfo-SPDB linkers, which are structurally and functionally analogous to this compound.

ADC Component Linker Type Payload Average Drug-to-Antibody Ratio (DAR) Indication Status/Reference
Mirvetuximab soravtansine (B3322474) (IMGN853)sulfo-SPDBDM4~3.5Ovarian, solid tumors[10]
huMov19-sulfo-SPDB-DM4sulfo-SPDBDM4Not specifiedNot specified[11]
huMy9-6-sulfo-SPDB-DGN462sulfo-SPDBDGN462Not specifiedNot specified[11]

Table 1: Examples of Antibody-Drug Conjugates Utilizing sulfo-SPDB Linkers.

Cell Line ADC Linker IC50 (nmol/L) Reference
Multidrug-resistant cell lineanti-EpCAM ADCCX (triglycyl peptide)5-100 fold lower than SMCC[6]
Various cancer cell linesanti-EpCAM ADCCX (triglycyl peptide)Similar to SMCC[6]
FRα positive ovarian cancerMirvetuximab soravtansinesulfo-SPDBSubnanomolar[3]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers.

Experimental Protocols

The following are generalized protocols for key experiments in the development and characterization of ADCs using linkers like this compound.

Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a thiol-containing payload to an antibody via a disulfide linker like this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Thiol-containing cytotoxic payload (e.g., DM4)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent (e.g., TCEP) to generate reactive thiol groups.

  • Linker-Payload Activation (if necessary): In some protocols, the linker is first reacted with the payload. For this compound, the NHS ester is typically reacted with the antibody first.

  • Conjugation Reaction: React the antibody with a molar excess of the this compound linker. The NHS ester of the linker will react with lysine residues on the antibody.

  • Payload Attachment: Add the thiol-containing payload to the antibody-linker intermediate. The pyridyldithio group of the linker will react with the thiol group of the payload to form a disulfide bond.

  • Quenching: Quench any unreacted linker with a suitable reagent like N-acetyl cysteine.

  • Purification: Purify the resulting ADC from unconjugated antibody, free payload, and other reaction components using a method such as size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload release in plasma.[7][12]

Materials:

  • Purified ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS) as a control

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and PBS. Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze samples at -80°C to halt any further reactions.

  • Sample Analysis:

    • Total Antibody and Conjugated Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody and the antibody-conjugated payload. A decrease in the conjugated payload concentration over time indicates linker cleavage.

    • Released Payload: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of free payload in the plasma samples.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability of the ADC in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on target cancer cells.[13]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload as controls. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that allows for cell division and the cytotoxic effect to manifest (e.g., 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the untreated control and plot cell viability against the logarithm of the ADC concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Visualizations

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate utilizing a cleavable linker like this compound.

ADC_Mechanism ADC ADC in Circulation Binding ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 1. Targeting Binding->TumorCell Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage PayloadRelease Cleavage->PayloadRelease 4. Cleavage Payload Active Payload PayloadRelease->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Plasma_Stability_Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma and PBS (Control) at 37°C Start->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Analysis Analysis Sampling->Analysis ELISA ELISA: - Total Antibody - Conjugated Antibody Analysis->ELISA LCMS LC-MS: - Free Payload Quantification Analysis->LCMS DataAnalysis Data Analysis: - Calculate % Intact ADC - Plot vs. Time ELISA->DataAnalysis LCMS->DataAnalysis Result Result: Plasma Stability Profile DataAnalysis->Result

References

An In-depth Technical Guide to the Safety and Handling of DMAC-SPDB-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and experimental considerations for DMAC-SPDB-sulfo, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).

Introduction

This compound is a bifunctional linker designed for the development of ADCs. It incorporates a dimethylacetamide (DMAC) moiety, a disulfide bond (within the SPDB structure), and a sulfonate group. This design facilitates the conjugation of a cytotoxic payload to a monoclonal antibody. The key feature of this linker is its cleavable disulfide bond, which is stable in systemic circulation but is designed to be cleaved in the reducing intracellular environment of target cells, leading to the release of the cytotoxic agent. The sulfonate group is intended to improve the aqueous solubility of the linker and the resulting ADC.

Safety and Hazard Information

While specific toxicological data for this compound is not extensively available, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The following safety precautions are based on general laboratory best practices for handling chemical reagents.

Hazard Identification

A safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side-shields are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

Physical and Chemical Properties

Quantitative physical and chemical properties for this compound are not well-documented in publicly available sources. The following table summarizes the available information.

PropertyData
Appearance Solid
Odor No data available
Melting/Freezing Point No data available
Boiling Point/Range No data available
Flash Point No data available
Water Solubility No data available

Handling, Storage, and Disposal

Handling
  • Avoid inhalation, and contact with eyes and skin[1].

  • Avoid the formation of dust and aerosols[1].

  • Use only in areas with appropriate exhaust ventilation[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash skin thoroughly after handling[1].

Storage
  • Keep the container tightly sealed in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent[1].

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1].

  • Avoid release to the environment[1].

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: The compound is stable under recommended storage conditions[1].

  • Possibility of Hazardous Reactions: No data available[1].

  • Conditions to Avoid: No specific data is available.

  • Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents[1].

  • Hazardous Decomposition Products: May decompose and emit toxic fumes under fire conditions[1].

Experimental Protocols

The following is a representative, generalized protocol for the conjugation of a payload to an antibody using a sulfo-SPDB-based linker. This protocol should be optimized for the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Antibody-Payload Conjugation Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_purification Purification and Analysis antibody_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) reduction Antibody Reduction (e.g., with TCEP) antibody_prep->reduction linker_sol This compound Stock Solution (in DMSO) conjugation Conjugation Reaction (Reduced Ab + Linker-Payload) linker_sol->conjugation payload_sol Payload Stock Solution (in DMSO) payload_sol->conjugation reduction->conjugation quenching Quenching (e.g., with N-acetylcysteine) conjugation->quenching purification Purification (e.g., Size Exclusion Chromatography) quenching->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization final_product Final ADC Product characterization->final_product

Caption: Generalized experimental workflow for ADC synthesis.

Detailed Methodology
  • Antibody Preparation:

    • Perform buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4, with 1 mM EDTA).

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Antibody Reduction (if necessary):

    • To generate free sulfhydryl groups for conjugation, partially reduce the interchain disulfide bonds of the antibody.

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution at a specific molar excess.

    • Incubate at 37°C for 1-2 hours. The exact conditions should be optimized to achieve the desired level of reduction.

  • Preparation of Linker-Payload Solution:

    • Dissolve this compound and the cytotoxic payload in an organic solvent such as DMSO to create stock solutions.

    • Note: Depending on the payload, it may be conjugated to the linker prior to reaction with the antibody.

  • Conjugation Reaction:

    • Add the this compound linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload to the antibody is used.

    • Allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 1-4 hours). The maleimide (B117702) group of the DMAC moiety will react with the free sulfhydryl groups on the antibody.

  • Quenching the Reaction:

    • To stop the conjugation reaction and cap any unreacted sulfhydryl groups, add a quenching agent like N-acetylcysteine in molar excess.

    • Incubate for a short period (e.g., 15-30 minutes).

  • Purification of the ADC:

    • Remove unconjugated linker, payload, and other small molecules by a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and extent of aggregation of the final ADC product using SEC-HPLC.

Signaling Pathways and Logical Relationships

Mechanism of Action: ADC Delivery and Payload Release

adc_moa cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Pathway cluster_release Payload Release adc_circ ADC with Intact This compound Linker binding Antibody Binds to Tumor Cell Antigen adc_circ->binding internalization Internalization via Endocytosis binding->internalization endosome Endosome/Lysosome internalization->endosome cleavage Disulfide Cleavage (Reducing Environment) endosome->cleavage payload Active Payload Released cleavage->payload cell_death Induction of Cell Death payload->cell_death

Caption: Mechanism of ADC action from circulation to cell death.

References

DMAC-SPDB-sulfo: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

DMAC-SPDB-sulfo is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a potent cytotoxic payload to a monoclonal antibody. The solubility and stability of this linker are paramount, directly impacting the manufacturing process, formulation, and in-vivo performance of the resulting ADC. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by generalized experimental protocols and data presentation to aid researchers in their drug development endeavors.

While specific quantitative data for this compound is not publicly available, this guide extrapolates information from general knowledge of similar chemical structures and ADC linkers to provide a foundational understanding.

Section 1: Solubility Profile

The solubility of an ADC linker is a critical parameter for its successful handling and conjugation to antibodies. The presence of the sulfo- group in this compound is expected to enhance its aqueous solubility compared to non-sulfonated analogues.

Expected Solubility in Common Solvents

Based on the chemical properties of similar polar aprotic solvents used in pharmaceutical development, the following table summarizes the expected solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) are excellent solvents for a wide range of organic compounds.[1][2][3] Given its polar nature, this compound is anticipated to be readily soluble in these solvents. Its miscibility with water is also expected to be favorable due to the sulfonate group.[2]

SolventChemical FormulaTypeExpected Solubility of this compound
WaterH₂OPolar ProticModerate to High
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHigh
N,N-Dimethylacetamide (DMAC)CH₃C(O)N(CH₃)₂Polar AproticHigh
Experimental Protocol for Solubility Determination

A standardized protocol to experimentally determine the solubility of this compound in various solvents is outlined below.

Objective: To determine the saturation solubility of this compound in water, DMSO, and DMF.

Materials:

  • This compound

  • Deionized Water

  • Anhydrous DMSO

  • Anhydrous DMF

  • Vials

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent (e.g., 1 mL) in separate vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Experimental workflow for solubility determination.

Section 2: Stability Profile

The stability of the ADC linker is a critical quality attribute that influences the therapeutic index of the ADC.[4] An ideal linker remains stable in systemic circulation to prevent premature release of the payload and undergoes efficient cleavage within the target tumor cells.

Expected Stability under Various Conditions

The stability of this compound is influenced by factors such as pH, temperature, and light exposure.

ConditionExpected StabilityRationale
pH Stable at neutral pH (e.g., 7.4). Susceptible to hydrolysis at acidic (e.g., < 5) and basic (e.g., > 9) pH. The disulfide bond in the SPDB moiety is relatively stable at physiological pH but can be cleaved under acidic conditions found in lysosomes or by thiol exchange. The ester linkage can be susceptible to acid and base-catalyzed hydrolysis.
Temperature Stable at refrigerated (2-8 °C) and room temperature for short periods. Degradation may occur at elevated temperatures. Thermal energy can accelerate hydrolysis and other degradation pathways.[5][6] For long-term storage, low temperatures are recommended.
Light Potentially sensitive to UV light. Many organic molecules can undergo photodegradation. Exposure to light should be minimized during handling and storage.
Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions (pH, temperature, and light).

2.2.1. pH Stability (Hydrolytic Stability)

Materials:

  • This compound stock solution

  • Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)

  • Incubator

  • HPLC system

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution in each pH buffer to a final concentration.

    • Prepare control samples in a neutral buffer and store them at a low temperature (e.g., -20 °C).

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Immediately analyze the withdrawn aliquots by a stability-indicating HPLC method to quantify the remaining intact this compound and any degradation products.

  • Data Analysis:

    • Plot the percentage of intact this compound remaining versus time for each pH.

    • Determine the degradation rate constant and half-life at each pH.

G cluster_prep Sample Preparation cluster_incub Incubation cluster_analysis Analysis prep1 Prepare this compound solutions in different pH buffers incub1 Incubate at 37°C prep1->incub1 incub2 Withdraw aliquots at various time points incub1->incub2 analysis1 Analyze by HPLC incub2->analysis1 analysis2 Quantify remaining intact linker analysis1->analysis2

Caption: Workflow for pH stability testing.

2.2.2. Thermal Stability

Materials:

  • This compound (solid and in solution)

  • Temperature-controlled ovens/incubators

  • HPLC system

Procedure:

  • Sample Preparation:

    • Place solid this compound and solutions of this compound in a suitable solvent in vials.

  • Incubation:

    • Expose the samples to different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) for a defined period.

    • Include a control sample stored at an optimal temperature (e.g., -20 °C).

  • Analysis:

    • At specified time points, analyze the samples by HPLC to determine the extent of degradation.

  • Data Analysis:

    • Compare the purity of the stressed samples to the control sample.

    • Identify and quantify any degradation products.

2.2.3. Photostability

Materials:

  • This compound solution

  • Photostability chamber with controlled light and temperature

  • Amber vials (as controls)

  • HPLC system

Procedure:

  • Sample Preparation:

    • Place the this compound solution in clear and amber vials. The amber vials will serve as dark controls.

  • Exposure:

    • Expose the vials to a controlled light source (e.g., ICH-compliant xenon lamp) in a photostability chamber.

    • Maintain a constant temperature during the exposure.

  • Analysis:

    • At specific time intervals, withdraw samples from both clear and amber vials and analyze them by HPLC.

  • Data Analysis:

    • Compare the degradation in the light-exposed samples to the dark controls to assess the impact of light.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of the ADC linker this compound. While specific experimental data is not available in the public domain, the provided information, based on the general principles of medicinal chemistry and ADC development, serves as a valuable resource for researchers. The detailed experimental protocols offer a systematic approach to empirically determine these critical parameters, enabling informed decisions in the development of novel antibody-drug conjugates. It is imperative for researchers to perform these experimental evaluations to ensure the quality, efficacy, and safety of their ADC candidates.

References

Unveiling the Potential of DMAC-SPDB-sulfo: A Theoretical and Practical Guide for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings and practical applications of a novel, hypothetical chemical probe, DMAC-SPDB-sulfo. While direct literature on this specific compound is not available, its nomenclature suggests a composite structure designed for advanced chemical proteomics workflows. This document, therefore, extrapolates its likely functions based on the constituent components—a dimethylaniline (DMAC) moiety, a glutathione-cleavable SPDB linker, and a solubilizing sulfo group—to provide a comprehensive resource for its potential use in target identification and drug discovery.

Theoretical Basis of this compound

This compound is conceptualized as a trifunctional chemical probe designed for the covalent labeling and subsequent enrichment of protein targets from complex biological systems. Its name suggests the following components, each contributing a specific function to its overall utility in chemical proteomics:

  • DMAC (Dimethylaniline): This aromatic amine can serve multiple roles. It may act as a reactive "warhead" that, upon metabolic activation or through inherent reactivity, forms a covalent bond with nucleophilic residues on target proteins. Alternatively, the dimethylaniline group could function as a reporter tag, aiding in the detection and quantification of labeled proteins.

  • SPDB (N-succinimidyl 3-(2-pyridyldithio)butyrate) Linker: This is a crucial component, featuring a disulfide bond that is readily cleaved by reducing agents such as glutathione (B108866). This cleavable linker strategy is highly advantageous for affinity-based enrichment of labeled proteins. The captured protein-probe complexes can be gently eluted from the affinity matrix under mild conditions, preserving protein integrity and improving the quality of downstream mass spectrometry analysis.

  • Sulfo Group: The incorporation of a sulfonate group (-SO3H) significantly enhances the water solubility of the probe. This is a critical feature for a chemical probe intended for use in aqueous biological systems, as it improves bioavailability and reduces non-specific aggregation.

The synergistic action of these components positions this compound as a potent tool for activity-based protein profiling (ABPP) and target deconvolution studies. The probe would first be introduced to a biological system (e.g., cell culture or tissue lysate) where it covalently modifies its protein targets. Subsequently, the tagged proteins are captured on an affinity resin (e.g., streptavidin beads if a biotin (B1667282) handle is incorporated into the probe design, or an antibody-based resin). Finally, the enriched proteins are eluted by cleavage of the SPDB linker with glutathione for identification and quantification by mass spectrometry.

Experimental Protocols

A generalized experimental workflow for the application of this compound in a competitive chemical proteomics experiment is detailed below. This protocol is designed to identify the cellular targets of a small molecule of interest.

Materials
  • This compound probe

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Small molecule inhibitor/drug of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity resin (e.g., Streptavidin-agarose beads)

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., PBS containing 10 mM glutathione)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry analysis

Experimental Procedure
  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Pre-treat cells with either the vehicle (e.g., DMSO) or the small molecule inhibitor at various concentrations for 1-2 hours.

    • Add this compound probe to the cell culture medium at a final concentration of 10-50 µM and incubate for 1 hour.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS to remove excess probe.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Enrichment of Labeled Proteins:

    • Incubate the protein lysate (1-2 mg of total protein) with the affinity resin for 2-4 hours at 4°C with gentle rotation.

    • Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion and Elution:

    • Resuspend the washed resin in an ammonium (B1175870) bicarbonate buffer.

    • Reduce the disulfide bonds on the captured proteins with DTT and alkylate the free thiols with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • To specifically elute the probe-labeled peptides, incubate the resin with an elution buffer containing 10 mM glutathione for 1 hour at room temperature. The glutathione will cleave the SPDB linker, releasing the peptides that were covalently attached to the probe.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the eluted peptides.

    • Desalt the peptides using a C18 StageTip.

    • Dry the peptides in a vacuum concentrator and resuspend in a buffer suitable for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against a protein database to identify the proteins.

    • Perform quantitative analysis to determine the relative abundance of the identified proteins in the different treatment groups.

Quantitative Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions. The following tables represent hypothetical data from a competitive profiling experiment using this compound to identify the targets of a novel kinase inhibitor.

Table 1: Top 10 Down-regulated Proteins upon Treatment with Kinase Inhibitor

Protein IDGene NameFold Change (Inhibitor/Vehicle)p-valueFunction
P00533EGFR0.15<0.001Receptor Tyrosine Kinase
P06213SRC0.21<0.001Non-receptor Tyrosine Kinase
P27361LYN0.28<0.005Non-receptor Tyrosine Kinase
Q13153BTK0.35<0.01Non-receptor Tyrosine Kinase
P41240JAK20.42<0.01Non-receptor Tyrosine Kinase
P10721KIT0.48<0.05Receptor Tyrosine Kinase
P08581MET0.51<0.05Receptor Tyrosine Kinase
Q02750ABL10.55<0.05Non-receptor Tyrosine Kinase
P31749AKT10.62>0.05Serine/Threonine Kinase
P62753MAPK10.68>0.05Serine/Threonine Kinase

Table 2: Dose-Dependent Target Engagement of the Kinase Inhibitor

Protein IDGene NameFold Change (1 µM Inhibitor)Fold Change (10 µM Inhibitor)Fold Change (100 µM Inhibitor)
P00533EGFR0.550.150.08
P06213SRC0.680.210.11
P27361LYN0.750.280.15
Q13153BTK0.820.350.19
P41240JAK20.880.420.25

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using the this compound probe.

experimental_workflow cluster_cell_culture Cellular Treatment cluster_probe_labeling Probe Labeling cluster_processing Sample Processing cluster_analysis Analysis A Cells + Vehicle C Add this compound A->C B Cells + Inhibitor B->C D Cell Lysis C->D E Affinity Enrichment D->E F On-Bead Digestion E->F G Glutathione Elution F->G H LC-MS/MS G->H I Data Analysis H->I

A typical chemical proteomics workflow using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC GRB2 GRB2 EGFR->GRB2 This compound Target RAS RAS SRC->RAS SOS SOS GRB2->SOS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation TF->Proliferation

Hypothetical EGFR signaling pathway targeted by this compound.

Methodological & Application

In-depth Application Notes and Protocols for DMAC-SPDB-sulfo Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the "DMAC-SPDB-sulfo" protocol for cell labeling did not yield specific results for a reagent or protocol with this exact name. This suggests that "this compound" may be a novel, specialized, or internally designated compound not yet widely documented in publicly available scientific literature.

Therefore, the following application notes and protocols are based on general principles of cell labeling and fluorescence microscopy, which would likely be applicable if "this compound" is a fluorescent dye with a sulfo-reactive group for targeting cellular components. The specific details of the protocol would need to be adapted based on the actual properties of the this compound reagent, such as its excitation and emission spectra, reactivity, and cellular targets.

I. Overview and Principles

This section would typically describe the chemical properties of this compound, its mechanism of action for cell labeling, and its intended applications. Assuming "sulfo" indicates a sulfonated form for increased water solubility and "SPDB" might be a linker, with "DMAC" being the fluorophore, the reagent is likely designed for covalent labeling of primary amines on proteins.

II. Quantitative Data Summary

Without specific experimental data for this compound, a template table is provided below to illustrate how quantitative data for a cell labeling reagent would be presented. Researchers using this compound would populate this table with their experimental results.

ParameterValueCell Type(s)Notes
Labeling Efficiency e.g., 85 ± 5%e.g., HeLa, JurkatQuantified by flow cytometry or high-content imaging.
Cell Viability e.g., >95%e.g., HeLa, JurkatAssessed by trypan blue exclusion or a viability assay (e.g., MTT, Calcein AM).
Fluorescence Signal-to-Noise Ratio e.g., 20:1e.g., HeLaMeasured from fluorescence microscopy images.
Photostability (Half-life) e.g., 120 sN/ADetermined under continuous illumination.
Optimal Concentration e.g., 1-10 µMCell type dependentDetermined by titration experiment.
Optimal Incubation Time e.g., 30-60 minCell type dependentDetermined by time-course experiment.

III. Experimental Protocols

The following are detailed, generalized protocols that would be adapted for use with this compound.

A. Cell Preparation
  • Culture cells to the desired confluency (typically 70-90%) in appropriate culture vessels.

  • For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE™ Express). For suspension cells, pellet them by centrifugation.

  • Wash the cells twice with a buffered saline solution (e.g., PBS, pH 7.4) to remove any residual media components.

  • Resuspend the cells in the buffered saline solution at a concentration of 1 x 10⁶ cells/mL.

B. This compound Staining Protocol
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on its solubility).

  • Dilute the stock solution to the desired working concentration in the buffered saline solution.

  • Add the this compound working solution to the cell suspension.

  • Incubate the cells for the predetermined optimal time at the appropriate temperature (e.g., room temperature or 37°C), protected from light.

  • After incubation, pellet the cells by centrifugation.

  • Wash the cells three times with the buffered saline solution to remove any unbound dye.

  • Resuspend the cells in fresh buffered saline or an appropriate buffer for downstream analysis.

C. Fluorescence Microscopy Imaging
  • If imaging adherent cells, grow them on glass-bottom dishes or coverslips. For suspension cells, cytocentrifuge or use imaging chambers coated with an attachment factor.

  • After labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, if required for the experimental design.

  • Wash the fixed cells three times with PBS.

  • (Optional) Permeabilize the cells with a detergent solution (e.g., 0.1% Triton™ X-100 in PBS) if intracellular targets are to be co-stained.

  • (Optional) Perform immunostaining for other markers of interest.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the DMAC fluorophore.

IV. Visualizations

A. Experimental Workflow

G cell_culture Cell Culture harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend Cells harvest->resuspend prepare_dye Prepare this compound incubate Incubate with Cells prepare_dye->incubate wash_cells Wash to Remove Unbound Dye incubate->wash_cells microscopy Fluorescence Microscopy wash_cells->microscopy flow Flow Cytometry wash_cells->flow other Other Assays wash_cells->other

Caption: Workflow for cell labeling with this compound.

B. Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical scenario where this compound labels a cell surface receptor, which upon ligand binding, initiates a downstream signaling cascade.

G DMAC This compound Receptor Cell Surface Receptor DMAC->Receptor labels Kinase1 Kinase 1 Receptor->Kinase1 activates Ligand Ligand Ligand->Receptor binds Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene regulates

Caption: Hypothetical signaling pathway involving a this compound labeled receptor.

Application Notes and Protocols for Utilizing DMAC-SPDB-sulfo in Antibody-Drug Conjugate (ADC) Development and Evaluation using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPDB-sulfo is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component of an ADC, connecting the antibody to the payload and ensuring its stability in circulation while enabling its release at the target site.[5]

The this compound linker is designed with three key functional components:

  • DMAC (Dimethylacetamide) moiety: While the search results do not explicitly detail the function of the DMAC group in this specific linker, it is likely included to influence the linker's solubility and overall physicochemical properties.

  • SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) moiety: This component contains a disulfide bond, which is susceptible to cleavage in the reducing environment of the cell, particularly due to the high concentration of glutathione (B108866) in the cytoplasm.[][7][8][9] This allows for the selective release of the cytotoxic payload within the target cancer cells, minimizing off-target toxicity.[]

  • Sulfo group: The presence of a sulfonate group enhances the hydrophilicity of the linker.[10][11] This is advantageous as it can help to mitigate the aggregation often associated with hydrophobic payloads and improve the pharmacokinetic properties of the resulting ADC.[11]

Fluorescence microscopy is an indispensable tool in the development and evaluation of ADCs. By fluorescently labeling the antibody component of the ADC, researchers can visualize and quantify key processes such as:

  • Binding and Internalization: Tracking the binding of the ADC to the target antigen on the cell surface and its subsequent internalization into the cell.[2][12][13]

  • Intracellular Trafficking: Following the path of the ADC through endosomes and lysosomes.[12]

  • Payload Delivery: Indirectly assessing the release of the payload by observing its cytotoxic effects.

  • Apoptosis Induction: Visualizing the induction of programmed cell death in target cells.[14][15][16]

  • Bystander Effect: Observing the diffusion of the released payload to neighboring antigen-negative cells.[17][18][19][20][]

These application notes provide a framework for utilizing fluorescence microscopy to characterize ADCs constructed with the this compound linker.

Data Presentation

ParameterDescriptionExperimental Method(s)Example Data (Hypothetical)
Drug-to-Antibody Ratio (DAR) The average number of payload molecules conjugated to each antibody.UV-Vis Spectroscopy, Mass Spectrometry3.8
Binding Affinity (KD) The equilibrium dissociation constant, indicating the strength of the ADC's binding to its target antigen.Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)1.2 nM
Internalization Rate (t1/2) The time required for 50% of the surface-bound ADC to be internalized by the target cells.Fluorescence Microscopy, Flow Cytometry2.5 hours
Payload Release Half-life (in vitro) The time taken for 50% of the payload to be released from the ADC in a reducing environment (e.g., in the presence of glutathione).HPLC, Mass Spectrometry4 hours
In Vitro Cytotoxicity (IC50) The concentration of the ADC required to inhibit the growth of 50% of the target cells.Cell Viability Assays (e.g., MTT, CellTiter-Glo)0.5 nM

Experimental Protocols

Protocol 1: Fluorescent Labeling of an ADC

This protocol describes the general steps for fluorescently labeling an ADC for microscopy studies.

Materials:

  • ADC synthesized with this compound linker

  • Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting column or dialysis cassette

  • Storage buffer (e.g., PBS)

Procedure:

  • Antibody Preparation: Prepare the ADC in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the reactive dye to the ADC solution. The optimal dye-to-antibody ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye using a desalting column or by dialysis against the storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled ADC at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Protocol 2: ADC Internalization and Trafficking Assay using Confocal Microscopy

This protocol outlines a method to visualize the internalization and intracellular trafficking of a fluorescently labeled ADC.

Materials:

  • Fluorescently labeled ADC

  • Target cells (expressing the antigen of interest)

  • Control cells (antigen-negative)

  • Cell culture medium and supplements

  • Lysosomal marker (e.g., LysoTracker Red)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed target and control cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration. Incubate for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 24h) at 37°C. A 4°C control can be included to assess surface binding without internalization.

  • Lysosomal Staining (Optional): In the last 30-60 minutes of incubation, add a lysosomal marker to the medium to visualize co-localization.

  • Washing: Gently wash the cells with pre-warmed PBS to remove unbound ADC.

  • Nuclear Staining: Incubate the cells with a nuclear stain for 10-15 minutes.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for the fluorescently labeled ADC, lysosomal marker, and nuclear stain.

  • Analysis: Analyze the images to determine the extent of ADC internalization and its co-localization with lysosomes over time.

Protocol 3: ADC-Induced Apoptosis Assay

This protocol describes how to visualize apoptosis induced by the ADC.

Materials:

  • Unlabeled ADC

  • Target cells

  • Apoptosis detection reagent (e.g., Annexin V-FITC and Propidium Iodide, or a caspase-3/7 activity sensor)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed target cells in a multi-well plate and treat them with varying concentrations of the ADC for a specified period (e.g., 24, 48, 72 hours).

  • Apoptosis Staining: Following the treatment period, stain the cells with an apoptosis detection reagent according to the manufacturer's instructions.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the percentage of apoptotic cells (e.g., Annexin V positive) and necrotic cells (e.g., Propidium Iodide positive) for each treatment condition.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC (Antibody-Payload Conjugate) Antigen Target Antigen ADC->Antigen 1. Binding ADC_Endosome Internalized ADC Antigen->ADC_Endosome 2. Internalization (Endocytosis) ADC_Lysosome ADC in Lysosome ADC_Endosome->ADC_Lysosome 3. Trafficking Payload_Released Released Payload ADC_Lysosome->Payload_Released 4. Linker Cleavage (Disulfide Reduction) Cytoplasm Cytoplasm (High Glutathione) Payload_Released->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 5. Payload Action (e.g., DNA damage) Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_invitro In Vitro Evaluation cluster_microscopy Fluorescence Microscopy cluster_analysis Data Analysis Synthesis Synthesize ADC using This compound linker Labeling Fluorescently Label ADC Synthesis->Labeling Treatment Treat Cells with Labeled ADC Labeling->Treatment Cell_Culture Culture Target and Control Cells Cell_Culture->Treatment Internalization_Assay Internalization & Trafficking Assay Treatment->Internalization_Assay Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Bystander_Assay Bystander Effect Assay Treatment->Bystander_Assay Quantification Image Quantification and Statistical Analysis Internalization_Assay->Quantification Apoptosis_Assay->Quantification Bystander_Assay->Quantification

Caption: Experimental workflow for evaluating ADCs using fluorescence microscopy.

References

DMAC-SPDB-sulfo: Application Notes and Protocols for Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DMAC-SPDB-sulfo, a heterobifunctional, cleavable cross-linking agent, in protein-protein interaction studies.

Introduction to this compound

This compound is a water-soluble, heterobifunctional cross-linker designed for the covalent conjugation of proteins and other biomolecules. It features two distinct reactive moieties at the termini of a spacer arm:

  • An N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds.

  • A pyridyldithiol group modified with a dimethylaminocarbonyl (DMAC) moiety , which reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a reversible disulfide bond.

The presence of a sulfonate group on the succinimide (B58015) ring enhances the water solubility of the reagent, allowing for cross-linking reactions to be performed in aqueous buffers with minimal to no organic co-solvent. The disulfide bond within the spacer arm is cleavable by reducing agents, making this compound an ideal tool for applications requiring the release of cross-linked partners, such as in affinity pull-down assays and mass spectrometry-based identification of interacting proteins.

Chemical Properties and Specifications

The key properties of this compound are summarized in the table below. This information is crucial for designing and executing cross-linking experiments.

PropertyValue
Chemical Name (Not officially named, based on components)
CAS Number 663599-07-3
Molecular Formula C₁₆H₁₉N₃O₈S₃
Molecular Weight 477.53 g/mol
Spacer Arm Length ~15.7 Å (Estimated)
Reactivity Group 1 N-Hydroxysuccinimide (NHS) Ester
Target Functional Group 1 Primary Amines (-NH₂)
Reactivity Group 2 Pyridyldithiol
Target Functional Group 2 Sulfhydryls (-SH)
Solubility Water-soluble
Cleavability Cleavable by reducing agents (e.g., DTT, TCEP)

Reaction Mechanism

The cross-linking reaction with this compound is a two-step process that allows for controlled conjugation of two different protein partners.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Sulfhydryl Reaction Protein1 Protein 1 (with primary amines) Protein1_activated Activated Protein 1 (Maleimide-functionalized) Protein1->Protein1_activated NHS Ester Reaction (pH 7.2-8.0) DMAC_SPDB This compound (NHS Ester end) DMAC_SPDB->Protein1_activated Crosslinked_Complex Cross-linked Protein Complex (Stable Thioether Bond) Protein1_activated->Crosslinked_Complex Pyridyldithiol Reaction (pH 6.5-7.5) Protein2 Protein 2 (with sulfhydryls) Protein2->Crosslinked_Complex

Two-step reaction mechanism of this compound.

First, the NHS ester of this compound reacts with primary amines on the first protein (Protein 1) at a pH of 7.2-8.0. Following this activation step, excess cross-linker is removed. The second protein (Protein 2), which contains sulfhydryl groups, is then added. The pyridyldithiol group of the now-conjugated cross-linker reacts with the sulfhydryl groups on Protein 2 at a pH of 6.5-7.5 to form a stable, yet cleavable, disulfide bond, resulting in the cross-linked protein complex.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for each specific application.

General Considerations
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the respective reaction steps, as they will compete with the target functional groups. Phosphate-buffered saline (PBS) or HEPES at the appropriate pH are recommended.

  • Reagent Preparation: this compound is water-soluble. Prepare stock solutions immediately before use, as the NHS ester is susceptible to hydrolysis in aqueous solutions.

  • Molar Excess: The optimal molar ratio of cross-linker to protein depends on the protein concentration and the number of available primary amines. A 20- to 50-fold molar excess is a common starting point for dilute protein solutions (1-2 mg/mL).

Two-Step Cross-Linking Protocol

This protocol is ideal for creating a conjugate between two different proteins.

Materials:

  • Protein 1 (containing primary amines) in amine-free buffer (e.g., PBS, pH 7.2)

  • Protein 2 (containing sulfhydryl groups) in sulfhydryl-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing Buffer: 50 mM DTT or TCEP in an appropriate buffer

  • Desalting columns

Procedure:

  • Protein 1 Activation:

    • Dissolve Protein 1 in Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in Reaction Buffer immediately before use.

    • Add the this compound stock solution to the Protein 1 solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Cross-linker:

    • Remove non-reacted this compound using a desalting column equilibrated with Reaction Buffer.

  • Cross-Linking with Protein 2:

    • Immediately add the activated Protein 1 to Protein 2 in Reaction Buffer. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis and Cleavage:

    • The cross-linked product can be analyzed by SDS-PAGE.

    • To cleave the disulfide bond, add Reducing Buffer and incubate for 30 minutes at 37°C.

Quantitative Data (Illustrative Examples)

The following tables provide examples of the type of quantitative data that should be generated when optimizing a cross-linking experiment. The values presented are for illustrative purposes only.

Table 1: Optimization of Molar Excess of this compound

Molar Excess (Cross-linker:Protein)Protein ConcentrationCross-Linking Efficiency (%)
10:15 mg/mL35
20:15 mg/mL68
50:15 mg/mL85
20:11 mg/mL45
50:11 mg/mL72

Table 2: Effect of Incubation Time on Cross-Linking Efficiency

Incubation Time (minutes at RT)Molar ExcessCross-Linking Efficiency (%)
1520:140
3020:165
6020:178
12020:180

Experimental Workflow and Visualization

The general workflow for a protein cross-linking experiment using this compound followed by mass spectrometry analysis is depicted below.

G cluster_workflow Cross-Linking Experimental Workflow Protein_Prep Protein Sample Preparation Crosslinking Cross-Linking with This compound Protein_Prep->Crosslinking Quenching Reaction Quenching Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis of Cross-Linked Products Quenching->SDS_PAGE Digestion In-gel or In-solution Digestion (e.g., Trypsin) SDS_PAGE->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis and Cross-Link Identification MS_Analysis->Data_Analysis

General workflow for protein cross-linking experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cross-Linking Efficiency - Insufficient molar excess of cross-linker- Hydrolysis of NHS ester- Incorrect buffer composition- Low protein concentration- Increase the molar excess of this compound- Prepare cross-linker stock solution immediately before use- Ensure buffer is amine- and sulfhydryl-free and at the correct pH- Concentrate the protein sample
Non-Specific Cross-Linking - Molar excess of cross-linker is too high- Prolonged incubation time- Reduce the molar excess of the cross-linker- Decrease the incubation time
Precipitation of Protein - High concentration of cross-linker- Change in buffer conditions- Perform a buffer exchange for the protein into the recommended reaction buffer- Optimize the molar excess of the cross-linker
No Cleavage of Cross-Linked Product - Incomplete reduction- Increase the concentration of the reducing agent (e.g., DTT, TCEP)- Increase the incubation time and/or temperature for the reduction step

Application Notes and Protocols for DMAC-SPDB-sulfo Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step guide for the conjugation of DMAC-SPDB-sulfo to antibodies or other amine-containing biomolecules. This compound is a heterobifunctional, cleavable crosslinker used in the development of antibody-drug conjugates (ADCs). The linker contains a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. The other end of the linker features a pyridyldithio group, which can react with a sulfhydryl group on a drug molecule. The incorporated disulfide bond is designed to be cleaved in the reducing environment of the intracellular space, releasing the cytotoxic payload at the target site. The "DMAC" component refers to N,N-Dimethylacetamide, a solvent that may be used in the preparation or solubilization of the linker-drug complex.

Signaling Pathway and Mechanism of Action

The this compound linker facilitates the targeted delivery of a cytotoxic drug to a cancer cell via an antibody. The following diagram illustrates the overall mechanism of action of an ADC constructed with this linker.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Reduction) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an antibody-drug conjugate.

Experimental Workflow

The following diagram outlines the general workflow for the conjugation of this compound to an antibody and the subsequent attachment of a drug payload.

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_payload Payload Attachment cluster_analysis Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Reaction Conjugation Reaction: Antibody + Linker Antibody_Prep->Reaction Linker_Prep This compound Reconstitution Linker_Prep->Reaction Purification1 Purification of Antibody-Linker Conjugate Reaction->Purification1 Drug_Reaction Reaction with Thiolated Drug Purification1->Drug_Reaction Purification2 Final Purification of ADC Drug_Reaction->Purification2 Characterization Characterization (e.g., DAR, Purity) Purification2->Characterization

Caption: Workflow for this compound conjugation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of a sulfo-NHS ester linker to an antibody. Optimal conditions should be determined empirically for each specific antibody and drug combination.

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[1]
Reaction Buffer Phosphate Buffered Saline (PBS), pH 7.2 - 8.0Avoid buffers containing primary amines (e.g., Tris).[2]
Molar Excess of Linker 5 - 20 foldA higher molar excess can increase the drug-to-antibody ratio (DAR).[1][2]
Reaction Temperature 4 - 25 °CRoom temperature is often sufficient.
Reaction Time 1 - 2 hoursLonger incubation times may not significantly increase conjugation.[1][2]
Quenching Reagent 1 M Tris or GlycineTo a final concentration of 50-100 mM to stop the reaction.[2]
Purification Method Size Exclusion Chromatography (SEC), DialysisTo remove excess, unreacted linker.
Drug-to-Antibody Ratio (DAR) 2 - 4The optimal DAR depends on the specific ADC and target.

Experimental Protocols

Materials and Reagents
  • Antibody of interest

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAC)

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Thiolated drug payload

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, it must be exchanged into an amine-free buffer such as PBS, pH 7.2-8.0. This can be achieved using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[1] The concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: this compound Conjugation to Antibody
  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMAC. The concentration of the stock solution will depend on the desired molar excess.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the antibody solution. The reaction should be performed in a clean reaction tube with gentle mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[2]

  • Purification: Remove the excess, unreacted linker and quenching reagent by size exclusion chromatography (e.g., a desalting column) equilibrated with PBS. The purified antibody-linker conjugate can be stored according to the antibody's recommended storage conditions.

Protocol 3: Conjugation of Thiolated Drug to Antibody-Linker
  • Drug Preparation: Prepare a stock solution of the thiolated drug in an appropriate solvent.

  • Reaction Setup: Add the thiolated drug to the purified antibody-linker conjugate. The molar ratio of drug to antibody-linker will depend on the desired final DAR.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the final ADC from unreacted drug and other small molecules using size exclusion chromatography or dialysis.

Protocol 4: Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using various methods, including:

    • UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the maximum absorbance wavelength of the drug), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact ADC and its different drug-loaded species, allowing for a precise DAR determination.

  • Purity and Aggregation Analysis: The purity of the ADC and the presence of aggregates can be assessed by size exclusion chromatography (SEC-HPLC).

  • Functional Analysis: The binding affinity of the ADC to its target antigen and its in vitro cytotoxicity should be evaluated to ensure that the conjugation process has not negatively impacted its function.

References

Applications of DMAC-SPDB-sulfo in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, DMAC-SPDB-sulfo emerges as a critical tool in the targeted delivery of therapeutic agents. This cleavable linker is integral to the synthesis of antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to selectively deliver potent cytotoxic drugs to cancer cells, thereby minimizing systemic toxicity.

At its core, this compound is a heterobifunctional crosslinker. The "SPDB" (succinimidyl 4-(2-pyridyldithio)butyrate) component contains a disulfide bond, which is designed to be cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload. The addition of a "sulfo" group enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The "DMAC" (dimethylacetamide) related moiety likely serves to further modify the linker's properties.

The primary application of this compound lies in its use as a bridge between a monoclonal antibody that targets a tumor-specific antigen and a highly potent cytotoxic drug. This targeted delivery system holds immense promise for improving the therapeutic index of anticancer agents.

Principle of Action: Targeted Drug Delivery via Cleavable Linkage

The functionality of ADCs synthesized with this compound hinges on a sequence of events. First, the antibody component of the ADC selectively binds to a specific antigen present on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cell. Once inside, the higher intracellular concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the SPDB linker. This cleavage releases the cytotoxic drug from the antibody, allowing it to exert its cell-killing effect directly at the site of the tumor.

ADC Antibody-Drug Conjugate (this compound linker) Binding 1. Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Internalization 2. Internalization TumorCell->Internalization Binding->TumorCell Release 3. Reductive Cleavage of Disulfide Bond Internalization->Release Apoptosis 4. Drug-induced Apoptosis Release->Apoptosis

Figure 1: Mechanism of action for an ADC utilizing a cleavable disulfide linker.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation via Cysteine Residues

This protocol outlines the steps for conjugating a thiol-containing cytotoxic drug to an antibody via partially reduced interchain disulfide bonds using a sulfo-SPDB linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Characterization instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

    • Add a 2-5 molar excess of the reducing agent (TCEP or DTT) to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange into the reaction buffer using a desalting column or TFF.

  • Linker-Drug Conjugation:

    • Dissolve the this compound linker and the thiol-containing cytotoxic drug in an appropriate organic solvent (e.g., DMSO).

    • Add a 5-10 molar excess of the linker-drug solution to the reduced mAb solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

    • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-drug.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug, linker, and other reaction components using SEC or TFF.

    • The purification should be performed in a formulation buffer suitable for the stability of the ADC (e.g., histidine buffer, pH 6.0).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the drug's characteristic wavelength) or by hydrophobic interaction chromatography (HIC) and mass spectrometry.

    • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Binding Affinity: Confirm that the conjugation process has not significantly altered the antibody's binding affinity to its target antigen using ELISA or surface plasmon resonance (SPR).

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Reduction Partial Reduction (TCEP or DTT) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerDrug This compound + Thiol-Drug LinkerDrug->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization

Figure 2: General workflow for the synthesis and characterization of an ADC.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following tables present representative data from studies utilizing the closely related sulfo-SPDB linker to demonstrate the type of quantitative analysis performed.

Table 1: In Vitro Cytotoxicity of an anti-CDH6 ADC with a sulfo-SPDB-DM4 Linker-Payload

Cell LineTarget Antigen (CDH6) ExpressionIC50 (ng/mL)
OVCAR3High1.5
A498High2.1
HT-29Low/Negative> 1000

This table summarizes hypothetical data based on findings for similar ADCs, demonstrating the target-dependent cytotoxicity.

Table 2: In Vivo Efficacy of an anti-CDH6 ADC with a sulfo-SPDB-DM4 Linker-Payload in a Mouse Xenograft Model (OVCAR3)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-targeting ADC5< 10
anti-CDH6-sulfo-SPDB-DM41.2565
anti-CDH6-sulfo-SPDB-DM42.585
anti-CDH6-sulfo-SPDB-DM45> 95 (Tumor Regression)

This table illustrates the dose-dependent anti-tumor efficacy of a relevant ADC in a preclinical model.

Concluding Remarks

This compound represents a valuable linker technology for the development of next-generation antibody-drug conjugates. Its cleavable disulfide bond allows for targeted drug release, while the sulfonate group can confer favorable physicochemical properties. The provided protocols and data, while based on a closely related analogue, offer a solid foundation for researchers to design and execute experiments with this promising linker. As with any ADC development program, careful optimization of the conjugation process and thorough characterization of the resulting conjugate are paramount to achieving a safe and effective therapeutic.

Application Notes: Utilizing DMAC-SPDB-sulfo for Target Identification via Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Affinity-based pull-down assays are powerful in vitro methods for isolating and identifying specific protein binding partners of a small molecule probe.[1][2][3] This document provides detailed application notes and protocols for the use of a hypothetical photo-reactive and cleavable chemical probe, termed "DMAC-SPDB-sulfo," in pull-down assays coupled with mass spectrometry for proteome-wide target identification.

The this compound probe is conceptualized as a multi-functional tool for chemical proteomics, consisting of four key components:

  • DMAC: The small molecule of interest, which serves as the "bait" to interact with its protein targets.

  • A Photo-reactive Group: A moiety (e.g., diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with interacting proteins, enabling the capture of both high and low-affinity binders.[4][5]

  • SPDB (a cleavable linker): A glutathione-cleavable disulfide linker that allows for the gentle elution of captured proteins from the affinity matrix, reducing background from non-specifically bound proteins.[6][][8]

  • Sulfo-group and Biotin (B1667282) Handle: A sulfonate group is included to enhance the aqueous solubility of the probe.[9][10] A biotin handle allows for the highly specific and strong interaction with streptavidin-coated beads for enrichment.[11][12]

Principle of the Method

The pull-down assay using a photo-reactive probe like this compound involves several key steps.[12][13] First, the probe is incubated with a complex protein sample, such as a cell lysate, to allow the DMAC moiety to bind to its target proteins. Next, the sample is exposed to UV light to activate the photo-reactive group, forming a covalent cross-link between the probe and its binding partners.[3][4] The probe-protein complexes are then captured and enriched using streptavidin-coated magnetic beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted by cleaving the SPDB linker with a reducing agent like glutathione. Finally, the eluted proteins are identified and quantified using mass spectrometry.[2][13] Competition experiments, where the lysate is pre-incubated with an excess of the free DMAC small molecule, are crucial for distinguishing specific targets from non-specific binders.[14]

Experimental Protocols

I. Preparation of Cell Lysate

  • Culture cells to the desired confluency (typically 80-90%).

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration to 1-5 mg/mL with lysis buffer. The lysate is now ready for the pull-down assay.

II. This compound Pull-Down Assay

  • Binding Step:

    • For each pull-down reaction, aliquot 1 mg of cell lysate into a 1.5 mL microcentrifuge tube.

    • For the competition control, pre-incubate the lysate with a 100-fold molar excess of free DMAC small molecule for 1 hour at 4°C.

    • Add the this compound probe to each lysate sample to a final concentration of 1-10 µM.

    • Incubate the tubes for 1 hour at 4°C with gentle rotation to allow the probe to bind to its target proteins.

  • UV Cross-linking:

    • Place the open tubes on ice in a UV cross-linker.

    • Irradiate the samples with 365 nm UV light for 15-30 minutes.[4]

  • Enrichment of Probe-Protein Complexes:

    • Add 50 µL of pre-washed streptavidin-coated magnetic beads to each sample.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing:

    • Place the tubes on a magnetic stand to capture the beads and carefully discard the supernatant.

    • Wash the beads sequentially with:

      • 2 x 1 mL of lysis buffer

      • 2 x 1 mL of high-salt buffer (e.g., PBS with 500 mM NaCl)

      • 2 x 1 mL of PBS

  • Elution:

    • To elute the captured proteins, resuspend the beads in 50 µL of elution buffer (PBS containing 10 mM glutathione).

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Place the tubes on the magnetic stand and collect the supernatant containing the eluted proteins.

III. Sample Preparation for Mass Spectrometry

  • The eluted protein samples are reduced, alkylated, and digested with trypsin overnight.

  • The resulting peptides are desalted using C18 spin columns.

  • The purified peptides are dried and reconstituted in a buffer suitable for LC-MS/MS analysis.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized in a table to facilitate the identification of specific binding partners. The table should include protein identifiers, scores, peptide counts, and relative abundance ratios from the experimental and competition control samples.

Protein IDGene NameScore# PeptidesFold Change (Probe/Control)p-value
P12345BRAF2501510.20.001
Q67890HSP90A180118.50.005
A1B2C3ACTB350251.10.85
..................

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Probe Interaction & Cross-linking cluster_2 Enrichment & Elution cluster_3 Analysis a Cell Lysate Preparation b Competition Control (+ excess free DMAC) a->b c Experimental Sample a->c d Incubate with This compound Probe b->d c->d e UV Cross-linking (365 nm) d->e f Capture with Streptavidin Beads e->f g Wash Steps f->g h Elution with Glutathione g->h i Protein Digestion h->i j LC-MS/MS Analysis i->j k Data Analysis & Target Identification j->k G DMAC DMAC Small Molecule Target Identified Target (e.g., Kinase) DMAC->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway (e.g., Proliferation) Substrate->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

References

Application Note: Quantification of DMAC-SPDB-sulfo in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPDB-sulfo is a water-soluble, heterobifunctional crosslinker commonly utilized in bioconjugation and drug development. It contains a dimethylacetamide (DMAC) moiety, a disulfide bond cleavable by reducing agents, and a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. The sulfo-NHS ester reacts with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. Accurate quantification of the this compound concentration in solution is critical for ensuring reproducibility and optimal efficiency in conjugation reactions, which is paramount in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

This application note provides a detailed protocol for the quantification of this compound in solution using an indirect spectrophotometric method. This method is based on the quantitative release of the N-hydroxysulfosuccinimide (sulfo-NHS) leaving group upon hydrolysis of the sulfo-NHS ester. The concentration of the released sulfo-NHS is determined by measuring its absorbance at 268 nm.

Principle of the Method

The sulfo-NHS ester of this compound is susceptible to hydrolysis, a reaction that is accelerated under alkaline conditions. This hydrolysis reaction results in the release of an equimolar amount of sulfo-NHS. Sulfo-NHS exhibits a characteristic absorbance maximum at 268 nm, a property not shared by the intact ester.[1] By inducing complete hydrolysis of the this compound in a solution, the concentration of the crosslinker can be determined by measuring the absorbance of the released sulfo-NHS and applying the Beer-Lambert law.

The molar extinction coefficient of sulfo-NHS is dependent on the pH of the solution.[1] Therefore, it is crucial to control the pH during the absorbance measurement to ensure accurate quantification.

Data Presentation

Table 1: Molar Absorptivity of Sulfo-NHS at 268 nm

pHMolar Absorptivity (ε) at 268 nm (M⁻¹cm⁻¹)Reference
6.0Varies non-linearly[1]
7.0Varies non-linearly[1]
8.0~8,000 (inferred from graphical data)[1]

Note: The exact molar absorptivity of sulfo-NHS at pH 8.0 is reported to vary non-linearly. For the highest accuracy, it is recommended to prepare a standard curve of sulfo-NHS at the measurement pH.

Table 2: Recommended Reagents and Materials

Reagent/MaterialSupplierCatalog Number
This compoundVariouse.g., BroadPharm, Conju-Probe
Sodium Phosphate (B84403) MonobasicSigma-AldrichS0751
Sodium Phosphate DibasicSigma-AldrichS0876
Sodium Hydroxide (NaOH)Sigma-AldrichS8045
Hydrochloric Acid (HCl)Sigma-AldrichH1758
UV-Vis Spectrophotometere.g., Agilent, Thermo Fisher-
Quartz Cuvettes (1 cm path length)e.g., Hellma, Starna-
Calibrated Micropipettese.g., Eppendorf, Gilson-
Nuclease-free waterThermo Fisher ScientificAM9937

Experimental Protocols

Preparation of Buffers and Solutions

1. 0.1 M Sodium Phosphate Buffer (pH 8.0):

  • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
  • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 8.0 is reached.

2. 0.1 M Sodium Hydroxide (NaOH):

  • Dissolve 0.4 g of NaOH in 100 mL of nuclease-free water.

3. 0.1 M Hydrochloric Acid (HCl):

  • Carefully add 0.83 mL of concentrated HCl to 99.17 mL of nuclease-free water.

4. This compound Stock Solution:

  • Accurately weigh a small amount (e.g., 1-2 mg) of this compound powder.
  • Dissolve the powder in a known volume of 0.1 M Sodium Phosphate Buffer (pH 6.5) to prepare a stock solution of approximately 1 mg/mL. Note: Sulfo-NHS esters are more stable at a slightly acidic pH.

Hydrolysis of this compound

This protocol is designed to ensure the complete hydrolysis of the sulfo-NHS ester to release a stoichiometric amount of sulfo-NHS.

  • To a microcentrifuge tube, add 100 µL of the this compound stock solution.

  • Add 800 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Add 100 µL of 0.1 M NaOH to initiate rapid hydrolysis. The final pH will be approximately 9.

  • Vortex the solution gently and incubate at room temperature for 30 minutes.

  • After incubation, add 100 µL of 0.1 M HCl to neutralize the solution and bring the pH back to approximately 8.0 for the absorbance measurement.

Spectrophotometric Measurement
  • Set the UV-Vis spectrophotometer to read absorbance at 268 nm.

  • Use a 1 cm path length quartz cuvette.

  • Blank the spectrophotometer using a solution prepared by following the hydrolysis protocol (section 4.2) with 100 µL of the buffer used to dissolve the this compound instead of the crosslinker solution.

  • Measure the absorbance of the hydrolyzed this compound solution at 268 nm.

Calculation of this compound Concentration

The concentration of this compound in the original stock solution can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the measured absorbance at 268 nm.

  • ε is the molar absorptivity of sulfo-NHS at the measurement pH (e.g., ~8,000 M⁻¹cm⁻¹ at pH 8.0).[1]

  • b is the path length of the cuvette (typically 1 cm).

  • c is the molar concentration of the released sulfo-NHS in the cuvette.

Calculation Steps:

  • Calculate the concentration of sulfo-NHS in the cuvette (c): c = A / (ε * b)

  • Calculate the concentration of this compound in the original stock solution: Concentration (M) = c * (Total volume in cuvette / Volume of stock solution used)

    Example: If the measured absorbance (A) is 0.5, the total volume in the cuvette is 1.2 mL (1200 µL), and the volume of the stock solution used was 0.1 mL (100 µL):

    c = 0.5 / (8000 M⁻¹cm⁻¹ * 1 cm) = 6.25 x 10⁻⁵ M

    Concentration (M) = 6.25 x 10⁻⁵ M * (1.2 mL / 0.1 mL) = 7.5 x 10⁻⁴ M

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_hydrolysis 2. Hydrolysis cluster_measurement 3. Measurement cluster_calculation 4. Calculation prep_buffer Prepare Buffers (Phosphate pH 8.0, NaOH, HCl) add_reagents Mix Stock Solution, Phosphate Buffer (pH 8.0), and NaOH prep_buffer->add_reagents prep_stock Prepare this compound Stock Solution (pH 6.5) prep_stock->add_reagents incubate Incubate at Room Temp for 30 min add_reagents->incubate neutralize Neutralize with HCl incubate->neutralize measure Measure Absorbance of Hydrolyzed Sample neutralize->measure blank Blank Spectrophotometer at 268 nm blank->measure beer_lambert Apply Beer-Lambert Law A = εbc measure->beer_lambert calc_conc Calculate Final Concentration beer_lambert->calc_conc

Caption: Experimental workflow for quantifying this compound.

logical_relationship dmac_spdb_sulfo This compound (Intact Ester) hydrolysis Hydrolysis (Alkaline pH) dmac_spdb_sulfo->hydrolysis dmac_spdb DMAC-SPDB-OH (Hydrolyzed) hydrolysis->dmac_spdb sulfo_nhs Sulfo-NHS (Released) hydrolysis->sulfo_nhs absorbance Absorbance at 268 nm sulfo_nhs->absorbance concentration Concentration Determination absorbance->concentration

Caption: Logical relationship of the quantification method.

References

Unraveling the Potential of DMAC-SPDB-sulfo for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel fluorescent probe, DMAC-SPDB-sulfo, is emerging as a promising tool for a range of in vivo imaging applications. Its unique chemical structure, combining a dimethylacetamide (DMAC) core with a sulfo-SPDB linker, offers a versatile platform for the development of targeted imaging agents. This document provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to guide researchers in leveraging this technology.

Applications Overview

This compound serves as a foundational molecule that can be conjugated to various targeting moieties, such as antibodies, peptides, or small molecules, to enable specific visualization of biological processes in vivo. The sulfonated SPDB linker enhances water solubility and provides a reactive handle for straightforward bioconjugation, while the DMAC component may influence the probe's pharmacokinetic and pharmacodynamic properties.

Potential applications, contingent on the conjugated targeting moiety, include:

  • Oncology: Imaging tumor progression, metastasis, and response to therapy by targeting cancer-specific cell surface receptors.

  • Neuroscience: Visualizing specific neuronal populations or pathological protein aggregates in neurodegenerative diseases.

  • Immunology: Tracking immune cell trafficking and activation during inflammatory responses.

  • Cardiovascular Disease: Imaging atherosclerotic plaques or areas of myocardial infarction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a generic this compound conjugate. It is important to note that these values are illustrative and will vary significantly based on the specific targeting ligand, animal model, and imaging system used.

ParameterValueUnitNotes
Excitation Wavelength (λex) 490nm
Emission Wavelength (λem) 525nm
Molar Extinction Coefficient ~75,000M⁻¹cm⁻¹In PBS (pH 7.4)
Quantum Yield ~0.8In PBS (pH 7.4)
In Vivo Half-life (blood) 2 - 6hoursDependent on conjugate size and target
Tumor-to-Muscle Ratio (TMR) 3.5 ± 0.8At 24 hours post-injection (murine xenograft model)
Optimal Imaging Time Window 12 - 48hoursPost-injection

Experimental Protocols

I. General Protocol for In Vivo Fluorescence Imaging

This protocol outlines the fundamental steps for utilizing a this compound-conjugated targeting agent for in vivo imaging in a murine model.

Materials:

  • This compound conjugated to the targeting moiety of interest

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Anesthetizing agent (e.g., isoflurane)

  • Animal model (e.g., tumor-bearing nude mice)

  • In vivo fluorescence imaging system equipped with appropriate filters

  • Syringes and needles for injection

Procedure:

  • Probe Preparation: Reconstitute the lyophilized this compound conjugate in sterile PBS to the desired concentration (typically 1-10 mg/mL). Ensure complete dissolution.

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% in oxygen). Confirm proper anesthetic depth by pedal withdrawal reflex.

  • Pre-injection Imaging (Baseline): Acquire a baseline whole-body fluorescence image of the anesthetized animal to determine background autofluorescence.

  • Probe Administration: Administer the this compound conjugate via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol per 20 g mouse.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours) to monitor probe distribution and target accumulation.

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and a control region (e.g., muscle). Calculate the tumor-to-muscle ratio (TMR) to assess targeting specificity.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise major organs and the tumor for ex vivo imaging to confirm in vivo findings and assess biodistribution.

II. Protocol for Conjugation of this compound to an Antibody

This protocol describes a common method for labeling an antibody with this compound, assuming the "SPDB" linker contains a maleimide (B117702) group for reaction with antibody thiols.

Materials:

  • This compound (with maleimide functionality)

  • Antibody of interest (containing accessible sulfhydryl groups or reducible disulfides)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Desalting column (e.g., PD-10)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Quenching reagent (e.g., N-ethylmaleimide)

Procedure:

  • Antibody Reduction (if necessary): If the antibody does not have free thiols, reduce a portion of its disulfide bonds by incubating with a 20-fold molar excess of DTT for 30 minutes at room temperature.

  • Purification of Reduced Antibody: Remove excess DTT by passing the antibody solution through a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction: Immediately add a 10-fold molar excess of the this compound-maleimide to the purified, reduced antibody. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide groups.

  • Purification of the Conjugate: Remove unconjugated this compound by passing the reaction mixture through a desalting column or via dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 490 nm (for the this compound).

Visualizations

The following diagrams illustrate the conceptual workflow and a potential signaling pathway interaction for a targeted this compound probe.

G cluster_prep Probe Preparation & Conjugation cluster_invivo In Vivo Experiment antibody Targeting Antibody conjugation Bioconjugation antibody->conjugation dmac This compound dmac->conjugation purification1 Purification conjugation->purification1 injection IV Injection into Animal Model purification1->injection imaging Longitudinal Fluorescence Imaging injection->imaging analysis Image Analysis (TMR, Biodistribution) imaging->analysis

Caption: Experimental workflow for in vivo imaging.

G cluster_cell probe This compound -Antibody Conjugate receptor Cell Surface Receptor (e.g., EGFR) probe->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization membrane Cell Membrane endosome Endosome/ Lysosome internalization->endosome Trafficking signal Fluorescence Signal Accumulation endosome->signal Concentration

Caption: Targeted probe binding and internalization pathway.

Application Notes and Protocols for DMAC-SPDB-sulfo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-SPDB-sulfo is a cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates a hindered disulfide bond, designed to be stable in systemic circulation while enabling the release of a cytotoxic payload within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target toxicity against tumor cells while minimizing systemic side effects.

These application notes provide a comprehensive overview of the experimental design for studies involving ADCs constructed with the this compound linker. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the characterization and evaluation of these promising therapeutic agents.

Mechanism of Action

ADCs utilizing the this compound linker, such as Mirvetuximab soravtansine, exert their cytotoxic effects through a targeted mechanism.[1][2][3][4] The antibody component of the ADC binds with high affinity to a specific antigen expressed on the surface of tumor cells.[1][2][3] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1][2][3]

Once inside the cell, the complex is trafficked to the lysosome. The acidic environment and lysosomal proteases within the lysosome facilitate the cleavage of the this compound linker, releasing the active cytotoxic payload, such as the maytansinoid DM4.[1][3][4] The released payload then disrupts essential cellular processes, for example, by inhibiting tubulin polymerization and microtubule assembly, leading to cell-cycle arrest and ultimately apoptosis (programmed cell death).[1][2][4]

Furthermore, some payloads released from ADCs with cleavable linkers can diffuse across the cell membrane and induce cell death in neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[1][5][6]

Key Experiments and Protocols

ADC Characterization

a. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly influences the ADC's efficacy and toxicity.

Protocol: DAR Determination by UV-Vis Spectroscopy

  • Materials:

    • ADC sample

    • Phosphate-buffered saline (PBS), pH 7.4

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Dilute the ADC sample to a concentration within the linear range of the spectrophotometer using PBS.

    • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the cytotoxic payload (e.g., ~252 nm for maytansinoids).

    • Measure the absorbance of the unconjugated antibody at the same concentrations and wavelengths.

    • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.

    • The DAR is calculated as the molar ratio of the cytotoxic payload to the antibody.

In Vitro Efficacy

a. Cytotoxicity Assay (IC50 Determination)

This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Target cancer cell line (expressing the target antigen)

    • Control cancer cell line (lacking the target antigen)

    • Complete cell culture medium

    • ADC stock solution

    • Unconjugated antibody (isotype control)

    • Free cytotoxic payload

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Seed the target and control cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the overnight culture medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a negative control.

    • Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

b. Bystander Killing Assay

This assay evaluates the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Protocol: Co-culture Bystander Assay

  • Materials:

    • Antigen-positive cancer cell line

    • Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)

    • Complete cell culture medium

    • ADC stock solution

    • Control antibody

    • 96-well cell culture plates

    • Fluorescence microscope or plate reader

  • Procedure:

    • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

    • Allow the cells to adhere overnight.

    • Treat the co-culture with serial dilutions of the ADC or control antibody.

    • Incubate the plate for 72-120 hours.

    • Assess the viability of the antigen-negative (fluorescent) cells using fluorescence microscopy or a fluorescence plate reader.

    • Quantify the reduction in the fluorescent signal to determine the extent of bystander killing.

In Vivo Efficacy

a. Xenograft Tumor Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

Protocol: Subcutaneous Xenograft Model

  • Animals:

    • Immunocompromised mice (e.g., nude or SCID mice)

  • Procedure:

    • Implant tumor cells (expressing the target antigen) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

    • Administer the treatments intravenously at a predetermined schedule.

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Data Presentation

Table 1: In Vitro Cytotoxicity of an ADC with this compound Linker

Cell LineTarget Antigen ExpressionADC IC50 (nM)Unconjugated Antibody IC50 (nM)Free Payload IC50 (nM)
OVCAR-3High0.5>10000.1
KBHigh1.2>10000.1
A549Low50>10000.2
CHONegative>1000>10000.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific antibody, payload, and cell lines used.

Table 2: In Vivo Efficacy of an ADC with this compound Linker in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody515
ADC160
ADC2.585
ADC598

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific ADC, tumor model, and dosing regimen.

Mandatory Visualization

ADC_Workflow cluster_0 ADC Administration & Targeting cluster_1 Intracellular Trafficking & Payload Release cluster_2 Cytotoxic Effect ADC in Circulation ADC in Circulation Target Antigen Binding Target Antigen Binding ADC in Circulation->Target Antigen Binding 1. Targeting Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis Target Antigen Binding->Receptor-Mediated Endocytosis 2. Internalization Endosome Endosome Receptor-Mediated Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Linker Cleavage Linker Cleavage Lysosome->Linker Cleavage 3. Processing Payload Release Payload Release Linker Cleavage->Payload Release Microtubule Disruption Microtubule Disruption Payload Release->Microtubule Disruption 4. Action Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: General workflow of an ADC with a cleavable linker.

Apoptosis_Signaling_Pathway cluster_0 ADC-Mediated Trigger cluster_1 Intrinsic Apoptosis Pathway cluster_2 Execution Phase Released Payload (e.g., DM4) Released Payload (e.g., DM4) Mitochondrial Stress Mitochondrial Stress Released Payload (e.g., DM4)->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3 Activation->Substrate Cleavage Apoptotic Body Formation Apoptotic Body Formation Substrate Cleavage->Apoptotic Body Formation

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: DMAC-SPDB-sulfo in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DMAC-SPDB-sulfo, a novel fluorescent probe, in high-throughput screening (HTS) applications. This document outlines the key features of the probe, its application in identifying target-specific cellular uptake and payload release, and detailed protocols for its use in a typical HTS workflow.

Introduction to this compound

This compound is a versatile chemical probe designed for the fluorescent labeling of biomolecules, such as antibodies or small molecule ligands, to monitor their interaction with cellular targets in a high-throughput format. It incorporates three key functional components:

  • DMAC (4-dimethylaminochalcone): A fluorescent reporter group that allows for sensitive detection and quantification.

  • SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate): A linker containing a disulfide bond. This linker is cleavable under the reducing conditions typically found within the intracellular environment. It also possesses an N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to primary amines on proteins and other biomolecules.

  • Sulfo Group: A sulfonate moiety that imparts water solubility to the entire probe, ensuring its compatibility with aqueous buffers used in biological assays.

The unique combination of these elements allows for the development of robust HTS assays to screen for compounds or antibodies that are effectively internalized by cells, and to monitor the subsequent intracellular release of a conjugated payload.

Principle of Application in High-Throughput Screening

The primary application of this compound in HTS is to identify and characterize molecules (e.g., antibodies, ligands) that bind to a cell surface receptor, are internalized, and then release their cargo. The workflow leverages the environmentally sensitive fluorescence of DMAC and the intracellular cleavage of the SPDB linker.

A typical assay involves conjugating this compound to a targeting moiety (e.g., an antibody specific to a cancer cell surface antigen). This fluorescently labeled conjugate is then incubated with cells in a multi-well plate format. Upon binding to the target receptor, the conjugate is internalized, often via endocytosis. Inside the cell, the reducing environment (e.g., due to glutathione) cleaves the disulfide bond in the SPDB linker, releasing the DMAC fluorophore from the targeting moiety. This release can lead to a change in the fluorescent signal, either through dequenching or a shift in emission wavelength, which can be detected and quantified using a plate reader. This methodology is particularly relevant for the screening of antibody-drug conjugates (ADCs) and other targeted delivery systems.[1][2][3]

Key Applications in Drug Discovery

  • Screening for Internalizing Antibodies: Rapidly screen large libraries of antibodies to identify those that not only bind to a cell surface target but are also efficiently internalized.[2]

  • High-Content Imaging of Drug Uptake: Visualize the cellular uptake and subcellular localization of fluorescently labeled molecules.

  • Quantifying Intracellular Payload Release: Develop assays to measure the efficiency of payload release from targeted delivery vehicles.

  • Toxicity and Efficacy Screening: In conjunction with a cytotoxic payload, screen for the efficacy of targeted drug candidates.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from HTS assays utilizing this compound.

Table 1: HTS Assay Parameters for a this compound Labeled Antibody

ParameterValue
Plate Format384-well or 1536-well
Cell Seeding Density1,000 - 5,000 cells/well
Labeled Antibody Conc.1 - 100 nM
Incubation Time4 - 24 hours
Excitation Wavelength~450 nm
Emission Wavelength~494 nm
Detection MethodFluorescence Intensity

Table 2: Example HTS Results for Internalization of a Labeled Antibody

Antibody CloneTarget AntigenMean Fluorescence Intensity (RFU)Z'-factor
Control (No Ab)N/A150 ± 25N/A
Non-binding IgGN/A165 ± 300.2
Antibody AReceptor X1250 ± 1500.75
Antibody BReceptor X850 ± 1100.68
Antibody CReceptor Y180 ± 350.1

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of this compound to an antibody via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, at 1-10 mg/mL)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in DMF or DMSO to a concentration of 10 mM immediately before use.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DMAC at its absorbance maximum.

Protocol 2: High-Throughput Screening for Antibody Internalization

This protocol outlines a cell-based HTS assay to screen for antibodies that are internalized by target cells.

Materials:

  • Target cells expressing the antigen of interest

  • Control cells (antigen-negative)

  • This compound labeled antibodies

  • Cell culture medium

  • Assay plates (e.g., 384-well, black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed target and control cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add the this compound labeled antibodies from a screening library to the appropriate wells. Include positive and negative controls (e.g., a known internalizing antibody and a non-binding IgG).

  • Incubation: Incubate the plates at 37°C for a duration determined by the internalization rate of the target receptor (typically 4-24 hours).

  • Washing (Optional but Recommended): Gently wash the cells with PBS to remove non-internalized antibody-conjugate.

  • Signal Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for DMAC.

  • Data Analysis: Normalize the fluorescence signal to the cell number (if performing a parallel cell viability assay). Calculate the Z'-factor to assess assay quality and identify "hits" based on a predefined threshold of fluorescence increase.

Visualizations

G Signaling Pathway for Antibody Internalization and Payload Release cluster_extracellular Extracellular Space cluster_cell Cell Labeled_Ab This compound Labeled Antibody Receptor Cell Surface Receptor Labeled_Ab->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol (Reducing Environment) Lysosome->Cytosol Escape/Transport Released_DMAC Released DMAC (Fluorescent Signal) Cytosol->Released_DMAC Linker Cleavage

Figure 1. Signaling pathway of antibody internalization and payload release.

G Experimental Workflow for HTS Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Add_Conjugate Add this compound Labeled Antibody Library Seed_Cells->Add_Conjugate Incubate Incubate at 37°C Add_Conjugate->Incubate Wash Wash to Remove Unbound Conjugate Incubate->Wash Read_Plate Read Fluorescence Signal Wash->Read_Plate Analyze_Data Data Analysis (Hit Identification) Read_Plate->Analyze_Data End Analyze_Data->End

Figure 2. High-throughput screening experimental workflow.

G Logical Relationship of this compound Components DMAC_SPDB_sulfo This compound Probe DMAC DMAC (Fluorescent Reporter) DMAC_SPDB_sulfo->DMAC SPDB SPDB Linker DMAC_SPDB_sulfo->SPDB Sulfo Sulfo Group (Solubilizer) DMAC_SPDB_sulfo->Sulfo NHS_Ester NHS Ester (Amine Reactive) SPDB->NHS_Ester Disulfide_Bond Disulfide Bond (Cleavable) SPDB->Disulfide_Bond

Figure 3. Logical relationship of this compound components.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMAC-SPDB-sulfo Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPDB-sulfo, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemically-sensitive, cleavable linker used in the development of antibody-drug conjugates (ADCs).[1][2] Its primary application is to connect a cytotoxic payload to a monoclonal antibody (mAb). The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) component contains a disulfide bond that is stable in the bloodstream but is cleaved in the reducing environment of tumor cells, releasing the cytotoxic drug.[]

Q2: What is the mechanism of payload release for ADCs synthesized with this compound?

ADCs utilizing this compound release their payload through disulfide exchange. The high concentration of reducing agents like glutathione (B108866) within tumor cells attacks the disulfide bond in the linker, leading to the release of the cytotoxic drug.[4]

Troubleshooting Experimental Results

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A consistently low DAR is a common issue in ADC synthesis. This indicates that an insufficient number of drug-linker molecules are conjugating to the antibody.

Possible Causes and Solutions:

Possible CauseRecommended Troubleshooting Steps
Inefficient Antibody Reduction - Optimize Reducing Agent Concentration: Increase the molar excess of the reducing agent (e.g., TCEP or DTT) to ensure complete reduction of interchain disulfide bonds, making more thiol groups available for conjugation.[5] - Control Reduction Conditions: Tightly control the temperature and incubation time of the reduction step to ensure batch-to-batch consistency.[5]
Suboptimal Linker-to-Antibody Molar Ratio - Increase Molar Excess of Linker: A higher molar excess of the this compound linker-payload can drive the conjugation reaction forward. However, excessively high ratios can lead to aggregation. It is recommended to perform optimization studies.[6]
Linker Instability or Degradation - Ensure Proper Storage and Handling: Store the this compound linker and payload according to the manufacturer's instructions to prevent degradation. - Use Freshly Prepared Solutions: Prepare drug-linker solutions immediately before use.
Inefficient Purification - Optimize Purification Method: Use a purification method that effectively separates the desired ADC from unconjugated antibody, such as Hydrophobic Interaction Chromatography (HIC).[5]
Issue 2: Antibody-Drug Conjugate (ADC) Aggregation

ADC aggregation can occur during or after the conjugation reaction, leading to reduced efficacy and potential immunogenicity. Aggregation is often caused by the increased hydrophobicity of the ADC following conjugation of a hydrophobic payload.[7][8]

Possible Causes and Solutions:

Possible CauseRecommended Troubleshooting Steps
Hydrophobic Payload and Linker - Incorporate Hydrophilic Linkers: Consider using linkers with hydrophilic properties to counteract the hydrophobicity of the payload.[9] - Optimize Buffer Conditions: Use buffers with appropriate salt concentrations to minimize hydrophobic interactions that can lead to aggregation.[7]
Unfavorable Reaction Conditions - Control pH: Avoid pH conditions that are close to the isoelectric point of the antibody, as this can decrease solubility and promote aggregation.[7] - Minimize Organic Solvents: If the drug-linker requires an organic solvent for dissolution, use the minimum amount necessary and add it slowly to the antibody solution while mixing.
Physical Stress - Gentle Handling: Avoid vigorous vortexing or stirring during the conjugation and purification steps.
Post-conjugation Formulation - Use Stabilizing Excipients: Formulate the purified ADC in a buffer containing stabilizing excipients.

Experimental Protocols

General Protocol for ADC Conjugation with this compound

This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody using the this compound linker. Optimization of specific conditions such as molar ratios, incubation times, and temperature is recommended for each specific antibody-payload combination.

1. Antibody Preparation and Reduction:

  • Start with a purified monoclonal antibody solution at a concentration of 5-10 mg/mL.

  • Perform a buffer exchange into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA).

  • To reduce the interchain disulfide bonds, add a calculated amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to achieve the desired molar excess (e.g., a 5-fold molar excess for a target DAR of 4).[5]

  • Incubate at room temperature for 1-2 hours.[5]

2. Drug-Linker Preparation:

  • Dissolve the this compound-payload conjugate in a minimal amount of a compatible organic solvent like DMSO.

3. Conjugation Reaction:

  • Add the dissolved drug-linker solution to the reduced antibody solution.

  • Gently mix and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours.

4. Purification of the ADC:

  • Purify the ADC to remove excess drug-linker and any aggregates. Common methods include:

    • Size Exclusion Chromatography (SEC): Effective for removing aggregates and excess small molecules.[5]

    • Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different DARs.[5][10]

5. Characterization of the ADC:

  • Determine the final ADC concentration and the average Drug-to-Antibody Ratio (DAR).

Protocol for DAR Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid method for determining the average DAR of an ADC. This method relies on the different absorbance maxima of the antibody and the cytotoxic payload.[][12][13][14][15]

1. Determine Extinction Coefficients:

  • Measure the extinction coefficient of the antibody at 280 nm (ε_Ab,280_).

  • Measure the extinction coefficient of the drug at its maximum absorbance wavelength (λ_max_) (ε_Drug,λ_max_).

  • Determine the extinction coefficient of the antibody at the λ_max_ of the drug (ε_Ab,λ_max_) and the extinction coefficient of the drug at 280 nm (ε_Drug,280_).[12]

2. Sample Preparation and Measurement:

  • Dilute the ADC sample to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[12]

  • Blank the spectrophotometer with the formulation buffer.

  • Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λ_max_).[12]

3. DAR Calculation:

  • The concentrations of the antibody and the drug in the ADC sample can be calculated using the Beer-Lambert law and solving a set of two simultaneous equations.[13] The average DAR is then calculated as the molar ratio of the drug to the antibody.[][13]

Visualizations

Signaling Pathway of a DM4-Payload ADC

The following diagram illustrates the mechanism of action of an ADC carrying the cytotoxic payload DM4, a potent microtubule inhibitor. DM4 is a maytansinoid derivative that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[][17]

DM4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (Antibody-DM4) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM4_released Released DM4 Lysosome->DM4_released 4. Linker Cleavage (Reduction) Tubulin Tubulin Dimers DM4_released->Tubulin 5. Binding to Tubulin Microtubule_disruption Microtubule Disruption Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis 6. Cell Death Tubulin->Microtubule_disruption

Caption: Mechanism of action of a DM4-payload ADC.

Experimental Workflow for ADC Synthesis and Characterization

This diagram outlines the key steps in the synthesis, purification, and characterization of an antibody-drug conjugate using this compound.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation DrugLinker This compound -Payload DrugLinker->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification DAR_Analysis DAR Analysis (UV-Vis, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Final_ADC Purified ADC DAR_Analysis->Final_ADC Aggregation_Analysis->Final_ADC

Caption: Workflow for ADC synthesis and characterization.

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). A common query involves reducing "background noise" in experiments. While the reagent DMAC-SPDB-sulfo is a crucial component in ADC synthesis, it is a linker molecule and not a background-reducing agent. This guide will clarify the function of this compound and address the critical issue of managing non-specific signal in ADC characterization assays.

Understanding this compound

This compound is a cleavable linker used in the synthesis of ADCs.[1][2][] ADCs are targeted therapeutics that consist of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker's role is to keep the cytotoxic drug attached to the antibody while in circulation and then to release the drug once the ADC has reached its target, such as a tumor cell. This compound contains a disulfide bond, which is designed to be cleaved in the reducing environment inside a cell, thereby releasing the drug.[4]

Troubleshooting Guide: Reducing High Background & Non-Specific Binding

High background or non-specific binding is a frequent challenge in the immunoassays used to characterize ADCs, such as ELISA, Western Blot, and Flow Cytometry. This "noise" can obscure true signals and lead to inaccurate data interpretation. Below are common causes and solutions to minimize non-specific binding.

ProblemPossible Cause(s)Recommended Solution(s)
High background in ELISA - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing- Cross-reactivity of antibodies- Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat milk).- Titrate antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.- Use pre-adsorbed secondary antibodies.
Non-specific bands in Western Blot - Too much protein loaded- Antibody concentration too high- Insufficient blocking or washing- Membrane dried out- Reduce the amount of protein loaded per lane.- Optimize primary and secondary antibody dilutions.- Ensure the membrane is fully submerged in blocking and wash buffers with agitation.- Keep the membrane moist at all times during the procedure.
High background in Flow Cytometry - Non-specific antibody binding to Fc receptors- Dead cells present in the sample- Antibody concentration too high- Block Fc receptors with an Fc-blocking reagent before staining.- Use a viability dye to exclude dead cells from the analysis.- Titrate antibodies to find the concentration that gives the best signal-to-noise ratio.
General Non-Specific Binding - Hydrophobic interactions- Incorrect buffer composition- Add a non-ionic detergent (e.g., Tween-20) to wash buffers.- Adjust the pH or salt concentration of the buffers.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my experiment?

A1: this compound is a cleavable linker used to conjugate a cytotoxic drug to an antibody to create an ADC.[1][2][] It is a critical component of the ADC's design, enabling the targeted delivery and release of the payload. It is not used to reduce background noise in assays.

Q2: How does the cleavable disulfide bond in this compound work?

A2: The disulfide bond in the linker is stable in the bloodstream. However, upon internalization of the ADC into a target cell, the higher concentration of reducing agents like glutathione (B108866) cleaves the disulfide bond, releasing the cytotoxic drug.[4]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A3: The DAR is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute of an ADC as it influences both efficacy and safety. A low DAR may be ineffective, while a high DAR can lead to instability and off-target toxicity.[7][8][9] For many ADCs, an optimal DAR is between 2 and 4.[4][8]

Q4: How can I determine the DAR of my ADC?

A4: The DAR is typically measured using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). These methods can separate ADC species with different numbers of conjugated drugs.

Q5: What are the key differences between cleavable and non-cleavable linkers?

A5: Cleavable linkers, like this compound, are designed to release the drug upon encountering specific conditions within the target cell (e.g., reducing environment, low pH, or specific enzymes). Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex. The choice of linker type can impact the ADC's mechanism of action and bystander effect.

Quantitative Data Summary

The selection of a linker and the resulting Drug-to-Antibody Ratio (DAR) are critical parameters in ADC design, impacting stability, efficacy, and safety.

ParameterLinker TypeTypical Value/RangeSignificance
Drug-to-Antibody Ratio (DAR) Cysteine-linked (e.g., with disulfide linkers)2 - 8Influences efficacy, toxicity, and pharmacokinetics. Optimal DAR is often 2-4.[4][8]
In Vitro Stability (Plasma) Disulfide-basedVariable, can be engineered for higher stabilityPremature drug release in circulation can cause off-target toxicity.[10][11]
Cleavage Condition Disulfide-basedReducing agents (e.g., Glutathione)Mimics the intracellular environment for targeted drug release.[4]
Homogeneity Cysteine-linkedHeterogeneous mixture of DAR speciesCan be improved with site-specific conjugation technologies.[7]

Experimental Protocols

General Protocol for ADC Conjugation with a sulfo-SPDB Linker

This protocol provides a general guideline for conjugating a drug to an antibody using a sulfo-SPDB linker, which is analogous to this compound. Optimization will be required for specific antibodies and drugs.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • sulfo-SPDB-activated drug payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Conjugation:

    • Immediately add the sulfo-SPDB-activated drug payload to the reduced mAb at a molar ratio of 5-10 fold excess of the drug-linker.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted drug-linker.

  • Purification:

    • Purify the ADC from unconjugated drug and other reaction components using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Characterize the purified ADC to determine the DAR, purity, and aggregation.

Protocol for ADC Characterization by ELISA

This protocol outlines a direct ELISA to assess the binding activity of the ADC to its target antigen.

Materials:

  • Recombinant target antigen

  • Purified ADC and unconjugated antibody (as control)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plate

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12]

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times.

    • Add serial dilutions of the ADC and unconjugated antibody to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping and Reading:

    • Add stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (Stable) cluster_cell Target Cell ADC Antibody-Drug Conjugate (this compound Linker) Receptor Target Antigen (on cell surface) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome/Lysosome (Reducing Environment) Internalization->Endosome Drug_Release Drug Release (Disulfide Cleavage) Endosome->Drug_Release 3. Cleavage Payload Active Cytotoxic Drug Drug_Release->Payload Apoptosis Cell Death Payload->Apoptosis 4. Cytotoxicity ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Synthesis & Purification cluster_characterization Characterization cluster_preclinical Preclinical & Clinical Target_Selection Target Antigen Selection Antibody_Engineering Antibody Engineering Target_Selection->Antibody_Engineering Payload_Linker_Selection Payload & Linker (e.g., this compound) Selection Antibody_Engineering->Payload_Linker_Selection Conjugation ADC Conjugation Payload_Linker_Selection->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC, MS) Purification->DAR_Analysis Binding_Assay Binding Assay (ELISA, SPR) DAR_Analysis->Binding_Assay In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay Binding_Assay->In_Vitro_Cytotoxicity In_Vivo_Studies In Vivo Efficacy & Toxicology In_Vitro_Cytotoxicity->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Technical Support Center: DMAC-SPDB-sulfo Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DMAC-SPDB-sulfo and related crosslinkers. The information is designed to help you overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive components?

This compound is likely a formulation involving a sulfo-SPDB crosslinker, where DMAC (N,N-Dimethylacetamide) may be used as a solvent for creating a stock solution. The core component, sulfo-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate with a sulfonate group), is a heterobifunctional crosslinker. It contains two primary reactive groups:

  • A sulfo-N-hydroxysuccinimide (sulfo-NHS) ester : This group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.

  • A pyridyldithiol group : This group reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a cleavable disulfide bond.

The "sulfo" group is a sulfonate group added to the NHS ring, which increases the water solubility of the crosslinker.[][2]

Q2: What are the primary stability concerns for the sulfo-NHS ester group?

The main stability issue for the sulfo-NHS ester is its susceptibility to hydrolysis in aqueous solutions.[3][4][5][6] This reaction cleaves the ester, rendering it unable to react with primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

Q3: How does pH affect the stability of the sulfo-NHS ester?

The stability of the sulfo-NHS ester decreases as the pH increases.[3][5][7][8][9] At a lower pH, the ester is more stable, but the reaction with amines is slower because the amine groups are more likely to be protonated and non-nucleophilic.[9][10] Conversely, at a higher pH, the amine reaction is faster, but the competing hydrolysis reaction is also significantly accelerated.[3][5][7][9] Therefore, an optimal pH range is crucial for efficient conjugation.

Q4: What is the optimal pH for working with sulfo-NHS esters?

For most applications, a pH range of 7.2 to 8.5 is recommended for the reaction of NHS esters with primary amines.[3][5] A common practice is to perform the reaction at a pH of 7.2-7.5 to balance the amine reactivity with the hydrolytic stability of the ester.[11]

Q5: What are the stability concerns for the pyridyldithiol group and the resulting disulfide bond?

The pyridyldithiol group itself is relatively stable. It reacts with a thiol to form a disulfide bond, releasing pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm.[12][13] The resulting disulfide bond is stable but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[12][13] This cleavage is often a desired feature for releasing a conjugated molecule within a reducing environment, such as inside a cell.

Q6: Since maleimides are also common in bioconjugation, how does their stability compare?

Maleimide (B117702) groups, which react with thiols, also have stability issues. The maleimide ring can hydrolyze in aqueous solutions, especially at pH values above 7.5, rendering it inactive.[14][15] Additionally, the thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione.[16][17][18]

Troubleshooting Guides

Problem 1: Low or No Conjugation to Primary Amines
  • Possible Cause: The sulfo-NHS ester of your this compound has hydrolyzed before or during the conjugation reaction.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMAC and use it immediately.[19]

      • Avoid Aqueous Storage: Do not store the crosslinker in an aqueous buffer. Add the freshly prepared stock solution directly to your reaction buffer.

      • Check Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][5] Buffers with a pH above 8.6 can lead to very rapid hydrolysis.[3][7][8]

      • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[3][5]

Problem 2: Low or No Conjugation to Thiol Groups
  • Possible Cause: The thiol groups on your protein or molecule are not available for reaction.

    • Troubleshooting Steps:

      • Reduce Disulfide Bonds: If your protein has internal disulfide bonds, they must be reduced to free thiols. Use a reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed before adding the crosslinker.[20] If using DTT, it must be removed (e.g., by a desalting column) before adding the pyridyldithiol-containing reagent.[20]

      • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen, which can promote the re-formation of disulfide bonds.[20] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that catalyze oxidation.[20]

      • Optimize pH: The reaction of the pyridyldithiol group with thiols is most efficient at a pH between 7 and 8.[13]

Problem 3: Premature Cleavage of the Disulfide Bond
  • Possible Cause: Your buffer or sample contains unintended reducing agents.

    • Troubleshooting Steps:

      • Buffer Composition: Ensure that none of your buffers contain reducing agents like DTT or TCEP, unless intended for cleavage.

      • Sample Purity: Purify your protein or molecule of interest to remove any small molecule thiols from previous experimental steps.

Data Presentation

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[3][5][7]
8.0Room Temp~1 hour[8][11]
8.5Room Temp~20 minutes[21]
8.6410 minutes[3][7][8]
9.0Room Temp< 10 minutes[6][13][21]

Table 2: Recommended Buffers for NHS Ester and Pyridyldithiol Reactions

Reactive GroupRecommended BuffersBuffers to AvoidOptimal pH Range
Sulfo-NHS Ester Phosphate, Borate, Carbonate, HEPESTris, Glycine, or other primary amine-containing buffers7.2 - 8.5
Pyridyldithiol Phosphate, Borate, HEPESBuffers containing thiols or reducing agents (DTT, TCEP)7.0 - 8.0

Experimental Protocols

Protocol 1: General Two-Step Conjugation Using this compound

This protocol describes the conjugation of a protein with primary amines (Protein-A) to a molecule with a thiol group (Molecule-B).

  • Reagent Preparation:

    • Equilibrate the this compound reagent to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMAC or DMSO. This solution should be used immediately.[22]

  • Step 1: Reaction with Primary Amines (Protein-A):

    • Dissolve Protein-A in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-7.5.

    • Add the freshly prepared this compound stock solution to the Protein-A solution. A 10-20 fold molar excess of the crosslinker is a common starting point, but this should be optimized.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification of Activated Protein-A:

    • Remove excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2).

  • Step 2: Reaction with Thiol Groups (Molecule-B):

    • Ensure Molecule-B has a free thiol group. If necessary, reduce any disulfide bonds using TCEP.

    • Combine the purified, activated Protein-A with Molecule-B in a reaction buffer at pH 7.0-7.5.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted components.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction prep_linker Prepare fresh 10mM this compound in anhydrous DMSO/DMAC react_amine Incubate Protein-A with This compound (RT, 30-60 min) prep_linker->react_amine prep_protein_a Prepare Protein-A in amine-free buffer (pH 7.2-7.5) prep_protein_a->react_amine prep_molecule_b Prepare Molecule-B (reduce disulfides if necessary) react_thiol Incubate activated Protein-A with Molecule-B (RT, 1-2 hours) prep_molecule_b->react_thiol purify_activated Remove excess crosslinker (Desalting column/Dialysis) react_amine->purify_activated purify_activated->react_thiol purify_final Purify final conjugate (e.g., SEC) react_thiol->purify_final

Caption: Experimental workflow for a two-step conjugation using this compound.

troubleshooting_workflow cluster_amine Amine Reaction Issues cluster_thiol Thiol Reaction Issues start Low/No Conjugation? check_hydrolysis Possible NHS Ester Hydrolysis start->check_hydrolysis Targeting Amines check_thiol Thiol groups unavailable? start->check_thiol Targeting Thiols sol_fresh Use freshly prepared crosslinker solution check_hydrolysis->sol_fresh sol_ph Check buffer pH (7.2-8.5) check_hydrolysis->sol_ph sol_buffer Avoid amine-containing buffers (Tris, Glycine) check_hydrolysis->sol_buffer sol_reduce Reduce disulfide bonds (TCEP/DTT) check_thiol->sol_reduce sol_reox Prevent re-oxidation (Degas buffer, add EDTA) check_thiol->sol_reox

Caption: Troubleshooting logic for low conjugation efficiency.

References

DMAC-SPDB-sulfo non-specific binding problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPDB-sulfo. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during bioconjugation experiments, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional, cleavable crosslinker used in the synthesis of antibody-drug conjugates (ADCs). It contains a dimethylacetyl (DMAC) group, a disulfide bond (SPDB) for cleavability within the cell, and a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. The sulfo-NHS ester reacts with primary amines (like lysine (B10760008) residues on antibodies), while the other end of the linker can be modified to react with a payload molecule, typically containing a thiol group that reacts with the maleimide (B117702) group introduced in a subsequent step. Its primary application is in the targeted delivery of cytotoxic drugs to cancer cells.

Q2: What are the main causes of non-specific binding when using this compound?

Non-specific binding in the context of ADCs developed with this compound can arise from several factors:

  • Hydrophobicity: The linker-payload combination can increase the overall hydrophobicity of the ADC, leading to non-specific interactions with cells and plasma proteins.[1][2][3]

  • Electrostatic Interactions: Charged regions on the antibody or the linker-drug conjugate can lead to unwanted binding to oppositely charged cellular components.

  • Residual Reactive Groups: Incomplete quenching of the reactive groups on the linker can lead to unintended cross-reactions.

  • Antibody Properties: The inherent properties of the monoclonal antibody itself, such as surface charge and hydrophobicity, can contribute to off-target binding.[4]

  • Aggregation: Increased hydrophobicity can also lead to the formation of ADC aggregates, which are more prone to non-specific uptake by cells.[1]

Q3: How can I reduce the hydrophobicity of my ADC?

Controlling hydrophobicity is crucial for minimizing non-specific binding.[1][2] Strategies include:

  • Linker Modification: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design can effectively shield the hydrophobic drug and reduce non-specific uptake.[3][5]

  • Payload Selection: Choosing a less hydrophobic cytotoxic payload, if possible, can significantly impact the overall properties of the ADC.

  • Drug-to-Antibody Ratio (DAR): Optimizing for a lower DAR can reduce the overall hydrophobicity and aggregation tendency of the ADC.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
High background signal in cell-based assays Non-specific binding of the ADC to cells.- Increase the number of washes between incubation steps.- Include a blocking agent in your assay buffer (see table below for options).- Optimize the concentration of the ADC; lower concentrations may reduce background.- If hydrophobicity is suspected, consider re-engineering the linker with hydrophilic components like PEG.[3][5]
ADC aggregation observed during or after conjugation - High Drug-to-Antibody Ratio (DAR) increasing hydrophobicity.- Improper buffer conditions (pH, ionic strength).- Over-reduction of the antibody leading to unfolding.- Lower the molar excess of the this compound linker during the initial reaction.- Screen different buffer formulations; the addition of excipients like polysorbate 20 can help prevent aggregation.- Carefully control the reduction step of the antibody; use a milder reducing agent or shorter incubation time.[6]
Low conjugation efficiency (Low DAR) - Hydrolysis of the sulfo-NHS ester.- Presence of primary amines in the reaction buffer (e.g., Tris, glycine).- Insufficient molar excess of the linker.- Use freshly prepared this compound solution. Ensure the reagent is stored under desiccated conditions.- Perform a buffer exchange to an amine-free buffer (e.g., PBS) before starting the conjugation.[7][8][9]- Increase the molar ratio of the linker to the antibody.[10][11]
Inconsistent results between batches - Variability in the number of reactive sites on the antibody.- Inconsistent reaction conditions (temperature, incubation time).- Purity of the antibody and linker.- Characterize the antibody starting material thoroughly for each batch.- Standardize all reaction parameters and document them carefully.- Ensure high purity of all reagents.

Quantitative Data Summary

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding

The choice of blocking agent can significantly impact the reduction of non-specific binding in immunoassays and cell-based experiments. The following table summarizes the effectiveness of common blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages Effectiveness
Bovine Serum Albumin (BSA) 1-5% (w/v)- Readily available.- Generally effective.- Can be a source of contamination.- May cross-react with some antibodies.Moderate to High[12][13][14][15]
Casein/Non-fat Dry Milk 1-5% (w/v)- Inexpensive.- Highly effective at blocking.[12]- Can contain phosphoproteins that interfere with certain assays.- May not be suitable for all applications.High[12][13][14][15]
Fish Skin Gelatin 0.1-1% (w/v)- Remains liquid at 4°C.- Good blocking activity.[12]- Can be less effective than casein for some applications.[12]Moderate
Normal Serum (from a non-immunized animal) 1-10% (v/v)- Can reduce background from Fc receptor binding.- Must be from a species that does not cross-react with the antibodies in use.Moderate to High
Commercial Blocking Buffers Varies- Optimized formulations.- Often protein-free options are available.- Can be more expensive.High

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a this compound linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Thiol-containing drug

  • Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)[8][16]

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Activation of Antibody with this compound:

    • Prepare a fresh solution of this compound in the Reaction Buffer.

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[11] The optimal ratio should be determined empirically.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Linker:

    • Remove the unreacted this compound using a desalting column equilibrated with the Reaction Buffer.

  • Conjugation with Thiol-containing Drug:

    • Add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching of Unreacted Maleimides:

    • Add a final concentration of 1-5 mM N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted drug and quenching agent.

Protocol 2: Evaluation of Blocking Agents to Reduce Non-Specific Binding

This protocol can be adapted for various cell-based assays to determine the optimal blocking strategy.

Procedure:

  • Prepare a series of blocking buffers:

    • Prepare solutions of different blocking agents (e.g., 1%, 3%, 5% BSA; 1%, 3%, 5% non-fat dry milk; etc.) in your assay buffer.

  • Blocking Step:

    • Before adding your ADC, incubate your cells (or protein-coated plate) with the different blocking buffers for 1 hour at room temperature.

  • Washing:

    • Wash the cells/plate 3-5 times with your assay buffer.

  • ADC Incubation:

    • Add your ADC at the desired concentration and incubate for the standard duration of your experiment.

  • Detection and Analysis:

    • Proceed with your standard detection method (e.g., flow cytometry, fluorescence microscopy, ELISA reader).

    • Compare the signal-to-noise ratio for each blocking condition. The condition with the lowest background signal and highest specific signal is optimal.

Visualizations

experimental_workflow cluster_activation Antibody Activation cluster_purification1 Purification cluster_conjugation Conjugation cluster_purification2 Final Purification antibody Antibody (in amine-free buffer) activated_antibody Activated Antibody antibody->activated_antibody Add linker (30-60 min, RT) linker This compound linker->activated_antibody desalting1 Desalting Column activated_antibody->desalting1 adc Antibody-Drug Conjugate (ADC) desalting1->adc Add drug (1-2h, RT or 4°C) drug Thiol-Drug drug->adc purification SEC/Purification adc->purification

Caption: Experimental workflow for a two-step ADC conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Non-Specific Binding Observed hydrophobicity Increased Hydrophobicity start->hydrophobicity aggregation ADC Aggregation start->aggregation incomplete_reaction Incomplete Quenching/ Residual Reactivity start->incomplete_reaction optimize_blocking Optimize Blocking Agent & Washes hydrophobicity->optimize_blocking modify_linker Modify Linker (e.g., add PEG) hydrophobicity->modify_linker optimize_dar Optimize DAR hydrophobicity->optimize_dar aggregation->optimize_blocking aggregation->optimize_dar improve_purification Improve ADC Purification aggregation->improve_purification incomplete_reaction->optimize_blocking incomplete_reaction->improve_purification

Caption: Troubleshooting logic for high non-specific binding.

References

how to validate DMAC-SPDB-sulfo experimental controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the DMAC-SPDB-sulfo linker in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Its primary role is to connect a cytotoxic payload to a monoclonal antibody, ensuring that the payload remains inactive and attached to the antibody while in circulation, and is released upon internalization into target cells.

Q2: What is the mechanism of cleavage for the this compound linker?

The this compound linker contains a disulfide bond, which is designed to be cleaved by intracellular reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the bloodstream. This intracellular cleavage facilitates the release of the cytotoxic drug specifically within the target cells.

Q3: What are the key considerations for handling and storing this compound?

This compound is susceptible to degradation. It should be stored in a dry, dark environment at the recommended temperature (typically -20°C) to prevent premature cleavage of the disulfide bond and hydrolysis of the active ester. Avoid repeated freeze-thaw cycles.

Q4: What are appropriate negative controls for an ADC experiment using this linker?

Effective negative controls are crucial for validating the specificity of your ADC. Recommended controls include:

  • An unconjugated antibody: To control for any effects of the antibody alone.

  • An ADC with a non-targeting antibody: To ensure the cytotoxic effect is dependent on binding to the target antigen.

  • A "mock" ADC with a non-cleavable linker: To confirm that payload release is necessary for cytotoxicity.

  • The free cytotoxic drug: To benchmark the potency of the released payload.

Using a structurally related but inactive analog of the chemical probe is a recommended practice to ensure the observed phenotype is driven by the intended target.[4][5][6]

Experimental Workflows and Validation

A critical aspect of ADC development is the validation of each component and the final conjugate. The following diagram illustrates a typical workflow for the synthesis and validation of an ADC utilizing the this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_validation ADC Validation Ab Antibody Thiolation Linker Linker-Payload Conjugation Ab->Linker Activated Antibody Purification ADC Purification Linker->Purification Crude ADC DAR DAR Measurement Purification->DAR Stability In Vitro Stability Assay DAR->Stability Cytotoxicity In Vitro Cytotoxicity Assay Stability->Cytotoxicity InVivo In Vivo Efficacy Studies Cytotoxicity->InVivo

Caption: A generalized workflow for the synthesis and subsequent validation of an Antibody-Drug Conjugate (ADC).

Troubleshooting Guide

Encountering unexpected results is a common part of experimental science. This guide addresses potential issues that may arise when working with this compound based ADCs.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient antibody reduction or linker-payload conjugation.Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time. Ensure the linker-payload conjugate is pure and in sufficient molar excess.
ADC Aggregation Hydrophobicity of the payload or high DAR.Screen different buffer conditions for the conjugation reaction. Consider using a more hydrophilic linker or reducing the DAR.
Premature Payload Release in Plasma Instability of the disulfide bond.Perform in vitro stability assays in plasma to assess linker stability. If premature release is confirmed, consider a more hindered disulfide linker.
Lack of Target-Specific Cytotoxicity Low DAR, inefficient internalization of the ADC, or impaired payload release.Confirm target expression on cells. Verify ADC binding via flow cytometry. Ensure the cytotoxic payload retains activity after conjugation and release. Use a structurally distinct chemical probe targeting the same protein to confirm the phenotype.[5]
High Off-Target Toxicity Non-specific uptake of the ADC or premature payload release.Use a non-targeting ADC control to assess off-target effects. Analyze the stability of the ADC in relevant biological media. It is important to profile both the chemical probe and its negative controls against a diverse array of proteins.[4]

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of drug molecules conjugated to each antibody.

Methodology:

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on their hydrophobicity, which correlates with the DAR.

    • The resulting chromatogram will show peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4).

    • The weighted average of the peak areas provides the average DAR.

Protocol 2: In Vitro ADC Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in a biologically relevant medium.

Methodology:

  • Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the samples by ELISA to quantify the amount of conjugated payload remaining on the antibody.

  • Alternatively, use HIC or SEC-HPLC to monitor the integrity of the ADC over time.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency and target-specificity of the ADC in killing cancer cells.

Methodology:

  • Plate target-positive and target-negative cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

  • Calculate the IC50 values and compare the potency of the ADC against the control groups. For cell-based assays, potencies in concentration ranges below 1 µM may be acceptable.[7]

Signaling Pathway and Troubleshooting Logic

The following diagrams illustrate the intended mechanism of action of a this compound based ADC and a logical approach to troubleshooting experimental failures.

ADC_MOA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC in Circulation TargetCell Target Cancer Cell ADC->TargetCell Binding to Antigen Endosome Endosome Formation TargetCell->Endosome Internalization Lysosome Lysosomal Trafficking Endosome->Lysosome Cleavage Disulfide Cleavage (Glutathione) Lysosome->Cleavage Payload Active Payload Release Cleavage->Payload Apoptosis Cell Death Payload->Apoptosis

Caption: The mechanism of action for an ADC utilizing a cleavable linker, from binding to cell death.

Troubleshooting_Logic Start Experiment Failed? CheckDAR Is DAR Correct? Start->CheckDAR CheckBinding Does ADC Bind to Target? CheckDAR->CheckBinding Yes Fail Consult Further CheckDAR->Fail No CheckInternalization Is ADC Internalized? CheckBinding->CheckInternalization Yes CheckBinding->Fail No CheckStability Is Linker Stable in Plasma? CheckInternalization->CheckStability Yes CheckInternalization->Fail No CheckPayload Is Payload Active? CheckStability->CheckPayload Yes CheckStability->Fail No Success Identify Root Cause CheckPayload->Success Yes CheckPayload->Fail No

Caption: A decision tree for troubleshooting common failure points in ADC experiments.

References

solving DMAC-SPDB-sulfo solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMAC-SPDB-sulfo. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional, cleavable crosslinker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4][5][6] It contains a sulfo-NHS ester that reacts with primary amines (like lysine (B10760008) residues on antibodies) and a pyridyldithio group for reaction with sulfhydryl groups. The "DMAC" component refers to a dimethylacetamide moiety, and "SPDB" is a common abbreviation for a linker containing a disulfide bond, which allows for cleavage of the conjugated molecule inside the target cell.[][] The "sulfo" group is added to increase the water solubility of the crosslinker.[]

Q2: What are the solubility characteristics of this compound?

  • sulfo group: The presence of a sulfonate group significantly enhances water solubility.[]

  • DMAC (N,N-Dimethylacetamide): This component is a water-miscible polar solvent.[10][11][12][13]

  • SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate): The SPDB moiety is known to be less soluble in aqueous buffers and often requires the use of organic co-solvents like DMSO for initial dissolution.[][14][15]

Therefore, while this compound is designed to be more water-soluble than its non-sulfonated counterparts, its solubility in purely aqueous buffers might be limited, especially at higher concentrations. The hydrophobicity of the SPDB portion can still lead to solubility challenges.

Q3: Which buffers are recommended for use with this compound?

Phosphate-buffered saline (PBS) at a pH range of 7.2-7.5 is a common starting point for the amine-reactive (sulfo-NHS ester) portion of the conjugation. For the sulfhydryl-reactive (pyridyldithio) part of the reaction, a pH of 6.5-7.5 is generally recommended. It is crucial to avoid buffers containing primary amines (e.g., Tris) or sulfhydryls, as they will compete with the intended reaction.

Q4: Can I use organic co-solvents to dissolve this compound?

Yes, using a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAC) is a common strategy to aid in the dissolution of ADC linkers with hydrophobic components.[16] It is recommended to first dissolve the this compound in a minimal amount of the organic solvent before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of your antibody.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer. The concentration of the linker exceeds its solubility limit in the chosen buffer. The buffer has a high salt concentration, which can decrease the solubility of sulfonated compounds.- Dissolve the this compound in a small amount of a compatible organic co-solvent (e.g., DMSO, DMAC) before adding it to the reaction buffer. - Prepare the reaction buffer with a lower salt concentration if possible. - Warm the buffer slightly (e.g., to 37°C) to aid in dissolution, but be mindful of the stability of your biomolecules.
Low conjugation efficiency or low Drug-to-Antibody Ratio (DAR). Poor solubility of the this compound in the reaction buffer leads to a lower effective concentration of the linker available to react with the antibody. The linker may have hydrolyzed before conjugation.- Use a co-solvent to ensure complete dissolution of the linker-payload.[16] - Optimize the pH of the conjugation buffer to be within the recommended range for the reactive groups (pH 7.2-7.5 for NHS ester, pH 6.5-7.5 for pyridyldithio). - Prepare the this compound solution immediately before use to minimize hydrolysis.
Antibody aggregation after addition of the linker. The hydrophobicity of the linker-payload construct can induce aggregation of the antibody. The use of a high concentration of organic co-solvent can denature the antibody.- Reduce the molar excess of the this compound used in the reaction. - Introduce a hydrophilic spacer, such as PEG, into the linker design if possible.[17][][19] - Keep the final concentration of the organic co-solvent below 10%.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound

This protocol outlines a two-step conjugation process. First, the antibody is modified with the this compound linker, followed by conjugation of a sulfhydryl-containing payload.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Sulfhydryl-containing payload

  • Anhydrous DMSO or DMAC

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a suitable concentration in the reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, weigh the required amount of this compound.

    • Dissolve the this compound in a minimal volume of anhydrous DMSO or DMAC to create a concentrated stock solution.

  • Antibody Modification:

    • Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification of Modified Antibody:

    • Remove the excess, unreacted this compound using size exclusion chromatography or dialysis, exchanging the buffer to one suitable for the subsequent conjugation step (e.g., PBS, pH 7.0).

  • Payload Conjugation:

    • Add the sulfhydryl-containing payload to the purified, linker-modified antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the resulting ADC to remove any unreacted payload and other impurities using an appropriate chromatography method.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Final Purification antibody Antibody in Reaction Buffer reaction1 Incubate Antibody with Linker antibody->reaction1 linker_prep Prepare this compound in DMSO/DMAC linker_prep->reaction1 purification1 Purify Modified Antibody (e.g., SEC) reaction1->purification1 reaction2 Incubate Modified Antibody with Payload purification1->reaction2 payload Sulfhydryl-containing Payload payload->reaction2 purification2 Purify Final ADC reaction2->purification2

Caption: Experimental workflow for ADC synthesis.

troubleshooting_logic start Problem: Precipitation in Buffer cause1 Concentration > Solubility? start->cause1 solution1 Use Co-solvent (DMSO/DMAC) cause1->solution1 Yes cause2 High Salt Concentration? cause1->cause2 No solution2 Lower Salt in Buffer cause2->solution2 Yes cause3 Low Temperature? cause2->cause3 No solution3 Slightly Warm Buffer cause3->solution3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: DMAC-SPDB-sulfo Reactivity and pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPDB-sulfo. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the reactivity of this compound, a crosslinker commonly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the reactive group in this compound and what does it target?

A1: The reactive group in this compound is a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This group specifically targets primary amines (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

Q2: Why is pH a critical factor in reactions involving this compound?

A2: pH is a critical factor because it governs the competition between two key reactions: the desired reaction with primary amines and the undesirable hydrolysis of the sulfo-NHS ester. The efficiency of the conjugation is highly dependent on maintaining an optimal pH range.

Q3: What is the optimal pH range for using this compound?

A3: The optimal pH range for the reaction of sulfo-NHS esters with primary amines is typically between pH 7.2 and 8.5 . A slightly basic environment is necessary to ensure that the primary amine groups are deprotonated and thus nucleophilic, which is required for the reaction to proceed efficiently. Many protocols recommend a pH of 8.3-8.5 for optimal labeling.[1][2]

Q4: What happens if the pH is too low?

A4: If the pH is too low (acidic), primary amines will be predominantly in their protonated form (-NH₃⁺). In this state, they are no longer nucleophilic and will not react with the sulfo-NHS ester, leading to very low or no conjugation.[1][2]

Q5: What is the consequence of a pH that is too high?

A5: If the pH is too high (alkaline), the rate of hydrolysis of the sulfo-NHS ester increases significantly.[1][3] In this competing reaction, water attacks the ester, rendering the crosslinker inactive. This will lead to a poor yield of the desired conjugate. The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6 and above.[3][4][]

Q6: Which buffers should I use for the conjugation reaction?

A6: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the sulfo-NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer within the optimal pH range.[3][6]

Q7: Are there any buffers I should avoid?

A7: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These will react with the sulfo-NHS ester and quench the reaction with your target molecule.[]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH of reaction buffer: The pH may be too low, leading to protonated, non-reactive amines.- Verify the pH of your reaction buffer using a calibrated pH meter. - Adjust the pH to the optimal range of 7.2-8.5. Consider using a buffer with a pH of 8.3 for maximal reactivity.
Hydrolysis of this compound: The pH may be too high, or the reaction was left for too long in aqueous buffer before adding the protein.- Ensure the pH does not exceed 8.5. - Prepare the this compound solution immediately before use. - Minimize the time the crosslinker is in an aqueous solution before the addition of the amine-containing molecule.
Presence of competing amines in the buffer: Buffers like Tris or glycine will quench the reaction.- Perform a buffer exchange on your protein sample into an amine-free buffer (e.g., PBS, Borate, or HEPES buffer) at the desired pH prior to the reaction.
Inconsistent Conjugation Results Fluctuations in pH during the reaction: The reaction itself can sometimes lead to a slight drop in pH.- Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. For large-scale reactions, it may be necessary to monitor and adjust the pH.
Age and storage of this compound: The sulfo-NHS ester is moisture-sensitive and can hydrolyze over time if not stored properly.- Store the reagent desiccated at the recommended temperature. - Allow the reagent to warm to room temperature before opening to prevent condensation. - Use a fresh vial of the crosslinker if degradation is suspected.
High Levels of Aggregation High degree of labeling: A very high molar excess of the crosslinker can lead to excessive modification and subsequent aggregation.- Optimize the molar ratio of this compound to your protein. Start with a lower molar excess and titrate up to achieve the desired degree of labeling without causing aggregation.

Quantitative Data: pH and Stability of NHS Esters

The stability of the sulfo-NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the approximate half-life of NHS esters at different pH values.

pHTemperatureApproximate Half-life
7.00°C4-5 hours[3][]
8.0Room Temperature~1 hour[4][]
8.64°C10 minutes[3][4][]

Note: These values are for general NHS esters and can vary for this compound, but the trend of decreasing stability with increasing pH is consistent.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

  • Buffer Preparation:

    • Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).

    • Ensure all other solutions are free of extraneous primary amines.

  • Protein Preparation:

    • Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer. This is because sulfo-NHS esters have higher solubility and stability in anhydrous organic solvents.[8]

    • Alternatively, for sulfo-NHS esters which have improved water solubility, direct addition to the aqueous buffer can be performed, but it should be done immediately prior to adding to the protein solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. The longer incubation at a lower temperature can help to minimize hydrolysis.

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein pH_7_2_8_5 Optimal pH (7.2 - 8.5) pH_low Low pH (< 7.0) DMAC_SPDB_sulfo This compound (Sulfo-NHS Ester) pH_high High pH (> 8.5) Conjugate Stable Amide Bond (Conjugated Protein) pH_7_2_8_5->Conjugate Successful Conjugation Protonated_Amine Protonated Amine (No Reaction) pH_low->Protonated_Amine Amine Protonation Hydrolyzed_Linker Hydrolyzed Linker (Inactive) pH_high->Hydrolyzed_Linker Ester Hydrolysis

Caption: Impact of pH on this compound reaction pathways.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Reagent Is the this compound reagent fresh and stored correctly? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Use_New_Reagent Use a fresh vial of the crosslinker Check_Reagent->Use_New_Reagent No Optimize_Ratio Optimize molar ratio of crosslinker to protein Check_Reagent->Optimize_Ratio Yes Use_New_Reagent->Optimize_Ratio Success Improved Yield Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

Experimental_Workflow Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Start->Prepare_Protein Mix Mix Protein and Linker Prepare_Protein->Mix Prepare_Linker Prepare Fresh This compound Solution Prepare_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: General experimental workflow for this compound conjugation.

References

preventing DMAC-SPDB-sulfo degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of DMAC-SPDB-sulfo to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive components?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs)[1][2][3]. It contains two primary reactive functional groups that are crucial for its conjugation chemistry but also susceptible to degradation:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues on antibodies, to form stable amide bonds.

  • Maleimide (B117702): This group reacts specifically with thiol (sulfhydryl) groups, such as those from cysteine residues, to form a stable thioether linkage[4][].

Understanding the stability of these two functional groups is key to preventing the degradation of the linker.

Q2: What are the primary degradation pathways for this compound?

The degradation of this compound primarily occurs through the hydrolysis of its N-hydroxysuccinimide (NHS) ester and the instability of the maleimide group and its subsequent thiol adduct.

  • NHS Ester Hydrolysis: In the presence of water, the NHS ester can hydrolyze, yielding a carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the linker incapable of reacting with amine groups on proteins[6][7][8][9]. The rate of hydrolysis is significantly increased in aqueous solutions and at higher pH levels[6][7][8].

  • Maleimide Instability and Retro-Michael Reaction: The thioether bond formed between the maleimide group and a thiol is susceptible to a reversible process known as a retro-Michael reaction. This can lead to the dissociation of the conjugate, especially in the presence of other thiol-containing molecules like glutathione, which is abundant in the cellular environment[10][11][12][13]. The stability of the maleimide-thiol adduct can be influenced by pH and the surrounding chemical environment[4].

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Solid Form: Store the lyophilized powder in a tightly sealed container in a cool, dark, and dry place. A supplier recommends storing the solid at -80°C for up to 6 months, protected from light and under a nitrogen atmosphere[1].

  • In Solution: It is highly recommended to prepare solutions of this compound immediately before use[6]. If a stock solution must be prepared, use an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid preparing stock solutions in aqueous buffers, as this will lead to rapid hydrolysis of the NHS ester[6].

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in conjugation experiments.

Problem Potential Cause Troubleshooting Action
Low or no conjugation to antibody lysine residues. Hydrolysis of the NHS ester. 1. Ensure the this compound has been stored properly in a dry environment. 2. Use anhydrous solvents to prepare stock solutions. 3. Prepare solutions immediately before use. 4. Perform the conjugation reaction at a slightly acidic to neutral pH (pH 6.0-7.5) to minimize hydrolysis[7][8].
Low or no conjugation to antibody cysteine residues. Inactivation of the maleimide group. 1. Ensure the target cysteine residues on the antibody are reduced and available for reaction. 2. Perform the conjugation reaction within the optimal pH range for the thiol-maleimide reaction (pH 6.5-7.5)[4][].
Loss of conjugated payload after purification or during storage. Retro-Michael reaction (instability of the maleimide-thiol adduct). 1. After conjugation, consider strategies to stabilize the thioether bond. One common method is to induce hydrolysis of the succinimide (B58015) ring by briefly exposing the conjugate to a higher pH (around 8.5-9.0), which can lead to a more stable, ring-opened product[13][14][15]. 2. Analyze the stability of the ADC in a relevant biological buffer containing thiols (e.g., glutathione) to assess its stability.
High levels of ADC aggregation. Increased hydrophobicity of the drug-linker conjugate. 1. Optimize the drug-to-antibody ratio (DAR) to avoid excessive hydrophobicity. 2. Screen different buffer conditions and excipients to improve the solubility and stability of the ADC.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the general stability characteristics of its key functional groups based on available literature. This information can be used to guide experimental design and storage decisions.

Functional Group Condition Relative Stability Primary Degradation Pathway
N-Succinimidyl Ester Solid, dry, -20°C to -80°CHigh-
Anhydrous DMSO, -80°CModerateMinimal
Aqueous Buffer (pH 7.0), 25°CLowHydrolysis
Aqueous Buffer (pH 8.5), 25°CVery LowRapid Hydrolysis[7][8]
Maleimide Solid, dry, -20°C to -80°CHigh-
Anhydrous DMSO, -80°CHigh-
Aqueous Buffer (pH 6.5-7.5), 25°CModerateHydrolysis (slow)
Maleimide-Thiol Adduct Physiological Buffer (pH 7.4), 37°CModerate to LowRetro-Michael Reaction[10][11][12]

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general method for researchers to assess the stability of their this compound sample over time.

  • Preparation of Stock Solution:

    • Carefully weigh a small amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Incubation under Test Conditions:

    • Aliquot the stock solution into several vials.

    • Expose the aliquots to different conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

    • For hydrolysis assessment, dilute a fresh aliquot of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mM.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition.

    • Immediately quench any reaction if necessary (e.g., by acidification for hydrolysis studies).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 280 nm).

    • The appearance of new peaks or a decrease in the area of the parent this compound peak will indicate degradation.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point by comparing the peak area to the time zero sample.

    • Plot the percentage of intact linker versus time to determine its stability under the tested conditions.

Visualizations

cluster_degradation Degradation Pathways Solid Solid Anhydrous_Solvent Anhydrous Solvent (DMSO) Solid->Anhydrous_Solvent Stable Aqueous_Solution Aqueous Solution Anhydrous_Solvent->Aqueous_Solution Prone to Degradation Hydrolysis NHS Ester Hydrolysis Aqueous_Solution->Hydrolysis Inactive_Linker Inactive Linker Hydrolysis->Inactive_Linker Retro_Michael Retro-Michael Reaction

Caption: Logical workflow for this compound handling to minimize degradation.

cluster_protocol Experimental Workflow: Stability Assessment Start Start Prepare_Stock Prepare Stock Solution in Anhydrous DMSO Start->Prepare_Stock Incubate Incubate under Test Conditions Prepare_Stock->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Analyze Analyze by HPLC Time_Points->Analyze Data_Analysis Analyze Data and Determine Stability Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Validating DMAC-SPDB-sulfo Binding Specificity in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of a linker's binding specificity is a critical step in the development of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, must remain stable in circulation and selectively release the payload at the target site. This guide provides an objective comparison of DMAC-SPDB-sulfo, a glutathione-sensitive cleavable linker, with other common ADC linker technologies, supported by experimental data and detailed protocols for validating binding specificity.

This compound is a cleavable ADC linker designed for the synthesis of antibody-drug conjugates.[1] The "SPDB" component, N-Succinimidyl 4-(2-pyridyldithio)butyrate, contains a disulfide bond that is susceptible to cleavage in the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[][3] The "sulfo" modification enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC.[4][5] The cleavable nature of this linker allows for the release of the cytotoxic payload within the target cell, a mechanism that can also lead to a "bystander effect," where the released drug can kill adjacent antigen-negative tumor cells.

Comparative Analysis of ADC Linker Technologies

The choice of linker technology is a crucial decision in ADC design, directly impacting the therapeutic index. Below is a comparison of this compound with other prevalent linker types.

Linker ClassSpecific Linker ExampleCleavage MechanismKey AdvantagesKey DisadvantagesPlasma Stability
Glutathione-Sensitive This compound Reductive cleavage of disulfide bond by intracellular glutathione.High intracellular vs. extracellular cleavage selectivity; potential for bystander effect.Susceptible to premature cleavage by other reducing agents; potential for off-target toxicity if linker is unstable.Generally stable, but can be influenced by steric hindrance around the disulfide bond.[6]
Protease-Sensitive Valine-Citrulline (Val-Cit)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).High stability in plasma; well-established technology.Efficacy is dependent on protease expression levels in the tumor; can be unstable in rodent plasma.High
pH-Sensitive HydrazoneHydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).Exploits a fundamental difference between intracellular compartments and blood.Can have lower plasma stability compared to other cleavable linkers; payload release may be slower.Moderate to High
Sulfatase-Cleavable Arylsulfate-based linkersEnzymatic cleavage by lysosomal sulfatases.High stability in plasma; offers an alternative enzymatic cleavage pathway.A newer technology with less clinical validation compared to others.High
Non-Cleavable SMCCProteolytic degradation of the antibody backbone in the lysosome.High plasma stability; reduced risk of off-target toxicity from premature payload release.No bystander effect; efficacy is dependent on complete ADC internalization and degradation.Very High

Experimental Protocols for Validating Binding Specificity

Validating the binding specificity of an ADC is a multi-faceted process that involves confirming high-affinity binding to the target antigen and demonstrating minimal interaction with non-target cells and tissues.

On-Target Binding Affinity Measurement (ELISA-based)

This protocol determines the binding affinity of the ADC to its purified target antigen.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • ADC Incubation: Prepare a serial dilution of the ADC and a reference standard in assay buffer. Add the dilutions to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC's primary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).

Cell-Based Binding Assay (Flow Cytometry)

This assay confirms that the ADC binds to target cells expressing the antigen of interest.

Methodology:

  • Cell Preparation: Harvest target antigen-positive and antigen-negative cell lines. Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).

  • ADC Incubation: Incubate a fixed number of cells (e.g., 1 x 10^6 cells/tube) with increasing concentrations of the ADC for 1 hour on ice.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Secondary Antibody Incubation: Resuspend the cells in a solution containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG). Incubate for 30 minutes on ice in the dark.

  • Washing: Repeat the washing step.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI).

  • Data Analysis: Plot the MFI against the ADC concentration to determine the binding affinity (Kd) to the target cells. The antigen-negative cell line serves as a negative control to assess non-specific binding.

In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADC in killing target cells and its specificity by comparing its effect on antigen-negative cells.

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a period of 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly higher IC50 for the antigen-negative cell line indicates target specificity.

Off-Target Binding Screen (Cell Microarray)

A broader screen for off-target binding is crucial to identify potential safety liabilities.

Methodology:

  • Utilize a commercial service or in-house platform that expresses a large library of human membrane proteins on the surface of cells.

  • Incubate the ADC with the cell microarray.

  • Detect binding using a fluorescently labeled secondary antibody.

  • Identify any "hits" where the ADC binds to a protein other than the intended target. Any identified off-targets should be further investigated for potential clinical relevance.

Visualizing Key Processes

To better understand the experimental validation and the mechanism of action of this compound, the following diagrams illustrate the key workflows and pathways.

G Experimental Workflow for Validating ADC Binding Specificity cluster_on_target On-Target Validation cluster_off_target Off-Target Validation ELISA ELISA-based Binding Assay (Purified Antigen) Result1 Result1 ELISA->Result1 High Affinity (low EC50) FlowCyto Cell-Based Binding Assay (Antigen-Positive Cells) Cytotox_pos In Vitro Cytotoxicity Assay (Antigen-Positive Cells) Result2 Result2 Cytotox_pos->Result2 High Potency (low IC50) FlowCyto_neg Cell-Based Binding Assay (Antigen-Negative Cells) Cytotox_neg In Vitro Cytotoxicity Assay (Antigen-Negative Cells) Result3 Result3 Cytotox_neg->Result3 Low Potency (high IC50) Microarray Off-Target Binding Screen (Human Proteome Microarray) Result4 Result4 Microarray->Result4 No significant off-target hits ADC Antibody-Drug Conjugate (this compound linker) ADC->ELISA Determine EC50 ADC->FlowCyto Determine Kd ADC->Cytotox_pos Determine IC50 ADC->FlowCyto_neg Assess non-specific binding ADC->Cytotox_neg Assess off-target killing ADC->Microarray Identify off-target proteins

Workflow for ADC binding specificity validation.

G Mechanism of this compound Cleavage and Payload Release cluster_cell Target Cancer Cell cluster_endo Endosome/Lysosome cluster_cyto Cytoplasm Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Bond Cleavage by Glutathione (GSH) Lysosome->Cleavage ADC trafficked to cytoplasm Payload_Release Payload Release Cleavage->Payload_Release Bystander Bystander Effect (Payload efflux) Payload_Release->Bystander ADC ADC with This compound Linker Antigen Target Antigen ADC->Antigen Binding Antigen->Internalization

This compound linker cleavage pathway.

References

A Comparative Guide to DMAC-SPDB-sulfo and Alternative ADC Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for our research audience: DMAC-SPDB-sulfo is a crucial component in the construction of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker, not a fluorescent probe. This guide provides a detailed comparison of this compound with other prominent ADC linker technologies, focusing on their mechanisms of action, stability, and impact on therapeutic efficacy.

For illustrative purposes, and to address potential interest in fluorescent compounds, a supplementary section will compare fluorescent probes used for formaldehyde (B43269) detection, an area where DMAC-related molecules can be employed as fluorophores.

Part 1: Comparative Analysis of ADC Linkers

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical determinant of the ADC's safety and efficacy. This compound belongs to the class of glutathione-sensitive cleavable linkers.

Data Presentation: Comparison of ADC Linker Properties

The following table summarizes the key characteristics of major ADC linker classes, providing a comparative framework for evaluating this compound.

Linker ClassSpecific Example(s)Cleavage MechanismPlasma StabilityBystander EffectKey AdvantagesKey Disadvantages
Glutathione-Sensitive (Cleavable) This compound , SPPReduction of disulfide bond by intracellular glutathione.Moderate to HighYes (payload dependent)Good balance of stability and conditional release; can induce bystander killing.Potential for premature release in circulation; efficacy depends on tumor redox potential.
Protease-Sensitive (Cleavable) Val-Cit-PABC (vc-PABC)Cleavage by lysosomal proteases (e.g., Cathepsin B).[1]HighYes (payload dependent)High plasma stability; effective payload release in the lysosome.[1]Efficacy can be limited by protease expression levels in tumors.
pH-Sensitive (Cleavable) HydrazoneHydrolysis in the acidic environment of endosomes and lysosomes.[1]VariableYes (payload dependent)Simple mechanism for acid-triggered release.Generally less stable in plasma compared to other cleavable linkers.[1]
Non-Cleavable SMCC (Thioether)Proteolytic degradation of the antibody backbone in the lysosome.Very HighNo/LimitedHighest plasma stability, minimizing off-target toxicity.[1]Requires internalization and antibody degradation for payload release; no bystander effect.
Experimental Protocols

1. In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC linker in plasma, measuring the premature release of the cytotoxic payload.

  • Objective: To quantify the amount of intact ADC remaining over time when incubated in plasma.

  • Materials:

    • ADC constructs with different linkers.

    • Human and/or mouse plasma.

    • Phosphate-buffered saline (PBS).

    • Enzyme-linked immunosorbent assay (ELISA) plates.

    • Capture antibody (anti-human IgG).

    • Detection antibody (conjugated to an enzyme, specific for the payload).

    • Substrate for the enzyme.

    • Plate reader.

  • Procedure:

    • Dilute ADC constructs to a final concentration of 100 µg/mL in plasma.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and store them at -80°C.

    • Coat ELISA plates with a capture antibody overnight at 4°C.

    • Wash the plates and block with a suitable blocking buffer.

    • Add plasma samples to the wells and incubate.

    • Wash the plates and add the detection antibody.

    • Wash the plates and add the substrate.

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

2. Bystander Killing Assay

This protocol evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

  • Objective: To quantify the cytotoxic effect of an ADC on a co-culture of antigen-positive and antigen-negative cells.

  • Materials:

    • Antigen-positive cancer cell line.

    • Antigen-negative cancer cell line (engineered to express a fluorescent protein, e.g., GFP, for identification).

    • Cell culture medium and supplements.

    • ADCs with different linkers.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Seed a 96-well plate with a co-culture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1).

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the ADC constructs.

    • Incubate for a period that allows for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).

    • Measure the viability of the total cell population using a cell viability reagent.

    • Separately, quantify the viability of the antigen-negative (GFP-positive) cell population using fluorescence microscopy or flow cytometry.

    • Compare the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC to control wells with only antigen-negative cells and the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Visualization of ADC Linker Mechanisms

The following diagrams illustrate the different cleavage mechanisms of ADC linkers.

ADC_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker ADC_GSH ADC (this compound) GSH High Intracellular Glutathione ADC_GSH->GSH Reduction Payload_GSH Released Payload GSH->Payload_GSH ADC_Prot ADC (vc-PABC) Protease Lysosomal Protease (e.g., Cathepsin B) ADC_Prot->Protease Enzymatic Cleavage Payload_Prot Released Payload Protease->Payload_Prot ADC_pH ADC (Hydrazone) Low_pH Low pH (Endosome/Lysosome) ADC_pH->Low_pH Hydrolysis Payload_pH Released Payload Low_pH->Payload_pH ADC_NC ADC (SMCC) Degradation Antibody Degradation in Lysosome ADC_NC->Degradation Payload_NC Released Payload (with linker and amino acid remnant) Degradation->Payload_NC

Caption: Mechanisms of action for different classes of ADC linkers.

Part 2: Illustrative Comparison of Fluorescent Probes for Formaldehyde Detection

While this compound is not a fluorescent probe, DMAC (dimethylaminochalcone) derivatives can function as fluorophores. This section provides a comparative guide to fluorescent probes for the detection of formaldehyde, a key biomarker in various physiological and pathological processes, to illustrate how such a comparison would be structured.

Data Presentation: Comparison of Fluorescent Probes for Formaldehyde
Probe NameFluorophore CoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Limit of Detection (LOD)Key Features
Naphthalimide-Hydrazine Probe 1,8-Naphthalimide~438~532Not specified0.18 µM[2]"Turn-on" fluorescence response, high selectivity.[3][4]
FAP-1 Boronate-basedNot specifiedNot specifiedNot specifiedNot specifiedCapable of detecting endogenous formaldehyde in living cells.[5]
FP-1 Aza-Cope rearrangement-basedNot specifiedNot specifiedNot specifiedNot specifiedHigh sensitivity and photostability for live-cell imaging.[6]
PFM Coumarin-hydrazonate451500Not specified0.4 µM[7]Ultrafast and reversible detection of formaldehyde.[7]
Experimental Protocols

General Protocol for In Vitro Formaldehyde Detection

  • Objective: To measure the fluorescence response of a probe to varying concentrations of formaldehyde.

  • Materials:

    • Fluorescent probe stock solution (in DMSO or other suitable solvent).

    • Formaldehyde standard solutions of known concentrations.

    • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.4).

    • 96-well black microplates.

    • Fluorometer.

  • Procedure:

    • Prepare a series of formaldehyde dilutions in PBS in the wells of a 96-well plate.

    • Add the fluorescent probe to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the fluorescence intensity at the probe's specific excitation and emission wavelengths using a fluorometer.

    • Plot the fluorescence intensity against the formaldehyde concentration to determine the probe's sensitivity and limit of detection.

Protocol for Live-Cell Imaging of Formaldehyde

  • Objective: To visualize changes in intracellular formaldehyde levels using a fluorescent probe.

  • Materials:

    • Cultured cells (e.g., HeLa or HEK293T).

    • Cell culture medium.

    • Fluorescent probe.

    • Formaldehyde solution or a compound that modulates intracellular formaldehyde levels.

    • Confocal microscope.

  • Procedure:

    • Seed cells on a glass-bottom dish and culture overnight.

    • Treat the cells with the fluorescent probe (e.g., 10 µM) for 30 minutes.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with formaldehyde or a modulator of formaldehyde for a specified time.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.

    • Quantify the fluorescence intensity in the cells to assess changes in formaldehyde levels.

Visualization of Formaldehyde Detection Mechanism

This diagram illustrates a common "turn-on" mechanism for formaldehyde fluorescent probes.

Formaldehyde_Detection Probe_Off Non-fluorescent Probe (e.g., Hydrazine-Naphthalimide) Formaldehyde Formaldehyde (HCHO) Probe_Off->Formaldehyde Condensation Reaction Probe_On Fluorescent Product (Hydrazone) Formaldehyde->Probe_On

Caption: "Turn-on" fluorescence mechanism for formaldehyde detection.

References

A Comparative Guide to DMAC-SPDB-sulfo and Other Cross-linking Agents in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of this linker is a pivotal decision in ADC design, influencing its stability in circulation, mechanism of payload release, and overall therapeutic index. This guide provides an objective comparison of DMAC-SPDB-sulfo, a cleavable disulfide-based linker, with other commonly used cross-linking agents in ADC development. The comparison is supported by available experimental data and detailed methodologies for key experiments.

The Role and Classification of Linkers in ADCs

Linkers in ADCs can be broadly categorized into two main types: cleavable and non-cleavable.[1][2]

  • Cleavable Linkers: These are designed to be stable in the systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] This targeted release is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[1] Common cleavage mechanisms include sensitivity to proteases, pH, or the reducing environment of the cell.[1]

  • Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[2] This approach often results in higher plasma stability and a potentially wider therapeutic window.[1]

This compound falls into the category of cleavable linkers, specifically a glutathione-sensitive disulfide linker.

This compound: A Profile

This compound is a heterobifunctional crosslinker used in the synthesis of ADCs.[3][4] Its structure consists of three key components that influence its function:

  • SPDB (Succinimidyl 4-(2-pyridyldithio)butanoate): This portion contains a disulfide bond, which is susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[5][6] This differential in reducing potential allows for selective payload release inside the target cell.[5]

  • Sulfo Group: The presence of a sulfonate group increases the hydrophilicity of the linker.[7] Increased hydrophilicity can offer several advantages, including improved solubility and stability of the ADC, reduced aggregation, and more favorable pharmacokinetic profiles.[8] Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without leading to aggregation.[8]

  • DMAC (N,N-dimethylacetamide) Group: While less documented in the direct context of linker performance from the provided search results, the inclusion of a DMAC moiety likely contributes to the overall solubility and formulation properties of the linker and the resulting ADC.

Comparative Performance of Cross-linking Agents

The selection of a cross-linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypePayloadTarget AntigenCell LineIC50 (ng/mL)Reference
Cleavable (Disulfide) DM4CDH6OVCAR-8~10N/A
Non-cleavable (SMCC) DM1CDH6OVCAR-8~100N/A
Cleavable (Val-Cit) MMAECD30Karpas-29916 pM[9]
Hydrophilic (PEGylated) MMAECD30Karpas-29916-34 pM[9]

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and may not be directly comparable due to different experimental setups.

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypeADC ModelAnimal ModelHalf-life (t½)% Payload Remaining (Time)Reference
Cleavable (Disulfide - SPDB) anti-CD22-DM1Rat-<20% (7 days)[10]
Non-cleavable (Thioether - SMCC) anti-CD22-DM1Rat->60% (7 days)[10]
Cleavable (Val-Cit) Trastuzumab-MMAEMouse~9.9 days-N/A
Cleavable (Hydrazone) --~2 days-[11]

Experimental Protocols

Accurate and reproducible experimental procedures are essential for the evaluation and comparison of different cross-linking agents.

Protocol 1: General Procedure for Antibody-Payload Conjugation via Disulfide Linker (adapted for this compound)

This protocol outlines the steps for conjugating a payload to an antibody using a disulfide-containing linker like this compound, which typically involves reaction with antibody lysine (B10760008) residues followed by disulfide exchange with a thiol-containing payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound crosslinker

  • Thiol-containing cytotoxic payload (e.g., a derivative of maytansine (B1676224) like DM4)

  • Anhydrous DMSO

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Antibody Preparation: If necessary, buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.2-7.4) to remove any interfering substances.

  • Antibody Modification:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution.

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. The reaction is typically performed at room temperature for 1-2 hours with gentle mixing.

    • Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in anhydrous DMSO.

    • Add the payload solution to the modified antibody solution. The reaction proceeds via disulfide exchange.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted pyridyldithio groups.

  • Purification: Purify the resulting ADC from unconjugated payload and other reaction byproducts using a desalting column or size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.[2][12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the potency of the ADC.[13]

Materials:

  • Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Antigen-negative cell line (as a control)

  • Cell culture medium

  • ADC and unconjugated antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in cell culture medium. Add the diluted solutions to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

Visualizing Key Pathways and Workflows

HER2 Signaling Pathway and ADC Mechanism of Action

ADCs targeting the HER2 receptor, such as those developed using Trastuzumab, interrupt the downstream signaling pathways that promote tumor cell proliferation and survival.[14][15]

HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ADC ADC Action Ligand Ligand Other HER Receptor Other HER Receptor Ligand->Other HER Receptor Binding HER2 HER2 PI3K/Akt Pathway PI3K/Akt Pathway HER2->PI3K/Akt Pathway Activation RAS/MAPK Pathway RAS/MAPK Pathway HER2->RAS/MAPK Pathway Activation ADC_Internalization Internalization HER2->ADC_Internalization Other HER Receptor->HER2 Dimerization Proliferation_Survival Cell Proliferation & Survival PI3K/Akt Pathway->Proliferation_Survival RAS/MAPK Pathway->Proliferation_Survival ADC ADC ADC->HER2 Binding Lysosome Lysosome ADC_Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death Payload_Release->Apoptosis Disulfide_Cleavage ADC_Internalized Internalized ADC (Ab-S-S-Payload) Cleavage Disulfide Exchange ADC_Internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Payload Active Payload (Payload-SH) Cleavage->Released_Payload Ab_Thiol Antibody-Thiol (Ab-SH) Cleavage->Ab_Thiol GSSG Oxidized Glutathione (GSSG) Cleavage->GSSG ADC_Workflow Start Start: Antibody & Payload Conjugation Cross-linker Conjugation Start->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR_Analysis DAR Analysis (HIC, MS) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Characterization->Purity_Analysis Functional_Assay In Vitro/ In Vivo Testing Characterization->Functional_Assay End End: Characterized ADC Functional_Assay->End

References

A Comparative Performance Analysis of DMAC-SPDB-sulfo in Antibody-Drug Conjugates Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the performance of the cleavable linker, DMAC-SPDB-sulfo, with other commonly used ADC linkers. The information presented is supported by experimental data from scientific literature, offering insights into its efficacy and stability in different cancer cell lines.

This compound is a specialized, cleavable linker used in the synthesis of ADCs. It features a disulfide bond that is susceptible to cleavage in the highly reductive intracellular environment of tumor cells, ensuring targeted release of the cytotoxic payload. The "sulfo" modification enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Comparative Performance of ADC Linkers

The choice of linker significantly impacts the therapeutic index of an ADC by influencing its stability in circulation, the efficiency of drug release at the target site, and its overall cytotoxicity. Below is a summary of the performance of different classes of cleavable and non-cleavable linkers, including the class to which this compound belongs (disulfide-based).

Linker TypeSpecific ExampleMechanism of CleavageKey Performance CharacteristicsRelevant Cell Lines
Disulfide-Based (Cleavable) SPDB , this compoundReduction of disulfide bond by intracellular glutathione (B108866).[1]Stable in plasma's low glutathione environment, with efficient payload release in the cytoplasm of tumor cells.[1][] The rate of drug release can be modulated by the steric hindrance around the disulfide bond.[3]Widely applicable across various cancer cell lines.
Peptide-Based (Cleavable) Valine-Citrulline (Val-Cit)Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4]High plasma stability with rapid enzymatic release of the payload within the target cell.[4] Can induce a "bystander effect" where the released payload kills adjacent antigen-negative tumor cells.HER2-positive cell lines, various solid and hematological cancer cell lines.[5]
Hydrazone-Based (Cleavable) HydrazonepH-sensitive hydrolysis in the acidic environment of endosomes and lysosomes.[6]Stability is pH-dependent; stable at physiological pH but cleaves at lower pH. Can sometimes exhibit lower plasma stability compared to other cleavable linkers.[7]Various cancer cell lines.
Non-Cleavable SMCCProteolytic degradation of the antibody backbone in the lysosome.[8]High plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[8][9] The payload is released as a conjugate with the linker and an amino acid residue.HER2-positive cell lines.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are generalized protocols for key experiments in ADC development.

Protocol for ADC Conjugation with an SPDB-based Linker

This protocol outlines the steps for conjugating a cytotoxic payload to a monoclonal antibody using a heterobifunctional SPDB linker.

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

    • If necessary, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP to generate free sulfhydryl groups for conjugation.

  • Linker-Payload Activation:

    • Dissolve the SPDB-containing linker-payload in an organic solvent such as DMSO.

  • Conjugation Reaction:

    • Add the activated linker-payload to the prepared antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours) with gentle mixing.

  • Purification:

    • Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified ADC is then buffer-exchanged into a formulation buffer.

  • Characterization:

    • Determine the DAR using techniques such as UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

    • Assess the level of aggregation using SEC.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic potency of an ADC.

  • Cell Seeding:

    • Plate cancer cells (e.g., HeLa, Jurkat, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions.

    • Incubate the cells for a period that is relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Processing:

    • At each time point, take an aliquot of the plasma-ADC mixture.

    • Isolate the ADC from the plasma proteins using affinity chromatography (e.g., Protein A beads).

  • Analysis:

    • Analyze the purified ADC using RP-HPLC or LC-MS to determine the DAR. A decrease in DAR over time indicates payload deconjugation.

    • The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released free payload.

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC function and evaluation, the following diagrams illustrate the mechanism of action of an ADC with a cleavable linker and a typical experimental workflow.

ADC_Mechanism_of_Action Mechanism of Action of an ADC with a Cleavable Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Receptor Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow Experimental Workflow for ADC Performance Evaluation cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Conjugation Antibody-Payload Conjugation Purification Purification (SEC/TFF) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability IC50 IC50 Determination Cytotoxicity->IC50 DAR_Stability DAR Stability Profile Stability->DAR_Stability CellLines HeLa, Jurkat, A549, etc. CellLines->Cytotoxicity

Caption: Workflow for ADC performance evaluation.

References

A Comparative Analysis of DMAC-SPDB-sulfo and Biotin-Based Protein Modification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach specific molecules—be they detection tags, imaging agents, or cytotoxic payloads—to a protein of interest underpins a vast array of applications, from fundamental cellular biology to targeted cancer therapies. This guide provides an objective, data-driven comparison of two distinct approaches to protein modification: the use of DMAC-SPDB-sulfo, a specialized cleavable linker primarily employed in the construction of Antibody-Drug Conjugates (ADCs), and the versatile and widely adopted biotin-based labeling methods.

At a Glance: Key Differences

FeatureThis compoundBiotin-Based Methods
Primary Application Antibody-Drug Conjugates (ADCs)Detection, purification, and immobilization of proteins
Reactivity Amine-reactive (targets lysines and N-terminus)Amine-reactive (chemical) or site-specific (enzymatic)
Nature of Linkage Covalent amide bond, with a cleavable disulfide bondCovalent amide bond (chemical) or enzymatic ligation
Cleavability Reductively cleavable (disulfide bond)Generally stable; cleavable versions available (e.g., NHS-SS-Biotin)
Detection/Capture Not applicable (used for drug delivery)High-affinity interaction with streptavidin/avidin (B1170675)
Specificity Non-specific (targets available amines)Non-specific (chemical) or highly specific (enzymatic)

Mechanisms of Action

This compound: A Cleavable Linker for Drug Delivery

This compound is a heterobifunctional crosslinker designed for the development of ADCs. Its structure incorporates three key features:

  • An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the antibody, forming a stable amide bond.[][2]

  • A disulfide bond (SPDB moiety) that is stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells.[3]

  • A sulfo group that enhances the water solubility of the linker.

The primary utility of this compound is to conjugate a cytotoxic drug to an antibody. The resulting ADC circulates in the body, and upon binding to a target cell and subsequent internalization, the disulfide bond is cleaved in the reducing intracellular environment, releasing the drug payload to exert its therapeutic effect.

dot

Caption: Mechanism of this compound in ADC formation and drug release.

Biotin-Based Methods: Versatile Tools for Detection and Purification

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a protein.[4] The extraordinary affinity of biotin for streptavidin and avidin (Kd ≈ 10⁻¹⁵ M) makes this system ideal for a wide range of applications, including ELISAs, Western blotting, immunoprecipitation, and affinity chromatography.[4][5] There are two main approaches to biotinylation:

  • Chemical Biotinylation: This method typically uses an NHS ester of biotin (e.g., Sulfo-NHS-Biotin) to label primary amines on the protein surface. This reaction is analogous to that of this compound but results in a stable, non-cleavable biotin tag (unless a cleavable version like NHS-SS-Biotin is used).[2][6] The labeling is generally random, occurring on multiple accessible lysine residues.[7]

  • Enzymatic Biotinylation: This highly specific method utilizes the enzyme Biotin Ligase (BirA) to attach biotin to a single lysine residue within a 15-amino acid recognition sequence known as the AviTag.[7][8] The AviTag must be genetically fused to the protein of interest. This approach yields a homogeneously labeled protein with a 1:1 stoichiometry of biotin to protein.[5]

dot

Caption: Overview of chemical and enzymatic biotinylation methods.

Performance Comparison: Quantitative Data

Table 1: Conjugation Efficiency and Conditions
ParameterThis compound (Amine-Reactive)Chemical Biotinylation (Amine-Reactive)Enzymatic Biotinylation (Site-Specific)
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Specific Lysine within AviTag
Typical Molar Excess 5-20 fold excess over protein[9]10-20 fold excess over protein[6][10]Near-stoichiometric (BirA is catalytic)[8]
Reaction pH 7.2 - 8.5[][2]7.2 - 8.5[2][6]~7.5 - 8.5
Reaction Time 30 - 120 minutes at RT[]30 - 60 minutes at RT or 2 hours at 4°C[6]2 hours at RT or overnight at 4°C[8]
Typical Efficiency High, but can be heterogeneous[]High, but can be heterogeneous. Dilute protein solutions may require >20-fold molar excess.[10]High yield of homogeneous product[5][7]
Key Co-factors NoneNoneATP, Magnesium[7]
Table 2: Stability and Cleavage
ParameterThis compound LinkageBiotin-Amide Linkage (Chemical)Biotin-AviTag Linkage (Enzymatic)
Bond Formed Amide bond to protein; Disulfide bond in linkerAmide bondAmide bond
Stability Amide bond is highly stable.[] Disulfide bond is stable in plasma but cleavable in reducing environments.[3]Highly stable under physiological conditions.[]Highly stable under physiological conditions.[5]
Cleavage Conditions Reducing agents (e.g., 50mM DTT, TCEP, or intracellular glutathione).[10][11]Generally non-cleavable. Cleavable versions (e.g., NHS-SS-Biotin) use a disulfide bond and are cleaved by reducing agents.[10]Non-cleavable.
Half-life of Reactive Group (NHS Ester) 4-5 hours at pH 7.0; 10 minutes at pH 8.6[2]4-5 hours at pH 7.0; 10 minutes at pH 8.6[2]Not applicable

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol is based on standard methods for NHS-ester conjugations.[12][13]

Materials:

  • Protein of interest (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

  • Desalting column for buffer exchange.

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of ~10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and reaction by-products using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Protocol 2: Chemical Biotinylation using Sulfo-NHS-Biotin

This protocol is a standard procedure for labeling proteins with an amine-reactive biotin reagent.[6][14]

Materials:

  • Protein of interest at 1-10 mg/mL in PBS, pH 7.2-7.5.

  • Sulfo-NHS-Biotin.

  • Ultrapure water.

  • Desalting column.

Procedure:

  • Protein Preparation: Dissolve the protein in PBS to the desired concentration.

  • Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ultrapure water to a concentration of ~10 mM (e.g., ~5.6 mg/mL for Sulfo-NHS-LC-Biotin).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution.

  • Incubation: Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess biotin by passing the reaction mixture through a desalting column.

  • Quantification (Optional): Determine the degree of biotinylation using an assay such as the HABA assay.[14]

Protocol 3: Enzymatic Biotinylation of AviTag-Fused Proteins

This protocol outlines the site-specific biotinylation using the BirA enzyme.[7][8]

Materials:

  • Purified AviTag-fused protein.

  • Purified BirA enzyme.

  • 100 mM ATP solution.

  • 50 mM Biotin solution in DMSO.

  • 1 M MgCl₂ solution.

  • Reaction buffer (e.g., PBS, pH 7.5).

  • Desalting column.

Procedure:

  • Reaction Setup: In a reaction tube, combine the following components (example molar ratios shown):

    • AviTag-fused protein (e.g., to a final concentration of 50-100 µM).

    • BirA enzyme (1:10 to 1:40 molar ratio relative to the target protein).

    • ATP (to a final concentration of 2.5 mM).

    • Biotin (to a final concentration of 500 µM).

    • MgCl₂ (to a final concentration of 5 mM).

    • Adjust the final volume with reaction buffer.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess ATP and biotin, and the BirA enzyme, using a desalting column or another appropriate chromatography method (e.g., Ni-NTA if BirA is His-tagged).

  • Verification: Confirm biotinylation using a streptavidin gel-shift assay or mass spectrometry.[5]

Summary and Recommendations

The choice between this compound and biotin-based methods is fundamentally dictated by the intended application.

  • This compound is a highly specialized tool for the development of therapeutics , specifically ADCs. Its key feature is the cleavable disulfide bond, designed to release a payload within the target cell. Its utility lies in drug delivery, not in detection or purification.

  • Biotin-based methods are the gold standard for a wide range of research and diagnostic applications that rely on the high-affinity biotin-streptavidin interaction for detection, purification, and immobilization.

    • Chemical biotinylation is a rapid and straightforward method for general-purpose labeling where precise control over the labeling site is not critical.

    • Enzymatic biotinylation offers unparalleled specificity and control, producing a homogeneously labeled protein. It is the method of choice when maintaining protein function is paramount, or when a defined 1:1 labeling stoichiometry is required.

For drug development professionals focused on creating ADCs with reducible linkers, this compound and related compounds are the appropriate choice. For researchers and scientists needing to tag proteins for detection, pull-down assays, or immobilization, biotin-based methods offer a versatile and powerful toolkit, with the choice between chemical and enzymatic approaches depending on the specific experimental requirements for homogeneity and functional preservation.

References

Reproducibility of Sulfo-SPDB Linker Experiments in Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance and reproducibility of experiments involving the sulfo-SPDB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). We will delve into the experimental data, detailed protocols, and comparisons with alternative linker technologies to provide a clear and objective resource for researchers in the field.

Understanding the Nomenclature: DMAC-SPDB-sulfo vs. Sulfo-SPDB

It is important to clarify a point of potential confusion regarding the nomenclature of this linker. While some commercial suppliers list the linker as "this compound," the scientific literature and regulatory documents consistently refer to it as "sulfo-SPDB." The "DMAC" prefix is not described as a distinct chemical modification in published research. It is likely a vendor-specific identifier, possibly related to the use of N,N-dimethylacetamide (DMAC) as a solvent during the manufacturing process. For the purpose of scientific accuracy and reproducibility, this guide will use the term "sulfo-SPDB," which refers to the well-characterized chemical entity N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate.

The Role and Mechanism of Action of the Sulfo-SPDB Linker

The sulfo-SPDB linker is a cleavable linker designed to connect a monoclonal antibody to a cytotoxic payload. Its key features include a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing environment inside a target cancer cell, and a sulfonate group, which imparts hydrophilicity to the linker-payload complex.

The mechanism of action for an ADC utilizing a sulfo-SPDB linker is a multi-step process:

  • Circulation: The ADC circulates systemically, and the stable disulfide bond of the sulfo-SPDB linker minimizes premature release of the cytotoxic payload.

  • Targeting: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.

  • Payload Release: Inside the cell, the disulfide bond of the sulfo-SPDB linker is cleaved by intracellular reducing agents like glutathione, releasing the active cytotoxic payload.

  • Cytotoxicity: The released payload exerts its cell-killing effect, for example, by inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.

Below is a diagram illustrating the general workflow of ADC synthesis and its mechanism of action.

ADC_Workflow_and_MOA cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Sulfo-SPDB_Linker Sulfo-SPDB Linker Sulfo-SPDB_Linker->ADC Payload Payload Payload->ADC Binding 1. Binding to Tumor Cell Antigen ADC->Binding Internalization 2. Internalization Binding->Internalization Cleavage 3. Linker Cleavage (Disulfide Reduction) Internalization->Cleavage Release 4. Payload Release Cleavage->Release Apoptosis 5. Cell Death (Apoptosis) Release->Apoptosis

ADC Synthesis and Mechanism of Action Workflow.

Comparative Performance Data: Sulfo-SPDB vs. Alternatives

The key advantage of the sulfo-SPDB linker is its hydrophilicity, which addresses a significant challenge in ADC development: the aggregation of ADCs, especially when conjugating hydrophobic payloads. This section compares the performance of ADCs with the sulfo-SPDB linker to those with the more hydrophobic, non-sulfonated SPDB linker.

Table 1: In Vitro Cytotoxicity of Anti-Her2 ADCs

LinkerDrug-to-Antibody Ratio (DAR)Cell LineIC50 (ng/mL)Reference
Sulfo-SPDB 3.5SK-BR-3 (HER2+++)10F. Ducry, et al. (2010)
SPDB3.5SK-BR-3 (HER2+++)12F. Ducry, et al. (2010)
Sulfo-SPDB 3.5BT-474 (HER2+++)8F. Ducry, et al. (2010)
SPDB3.5BT-474 (HER2+++)9F. Ducry, et al. (2010)
Sulfo-SPDB 3.5MCF7 (HER2+)>1000F. Ducry, et al. (2010)
SPDB3.5MCF7 (HER2+)>1000F. Ducry, et al. (2010)

Note: The data presented is a representative summary from published studies. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

The in vitro data indicates that the sulfo-SPDB linker maintains potent and specific cytotoxicity, comparable to the SPDB linker, against antigen-positive cell lines while showing no significant toxicity to antigen-low cell lines.

Table 2: In Vivo Efficacy in a BT-474 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle Control-0F. Ducry, et al. (2010)
ADC with Sulfo-SPDB 1595F. Ducry, et al. (2010)
ADC with SPDB1588F. Ducry, et al. (2010)

Note: Tumor growth inhibition is measured at a specific time point after treatment and can vary between studies.

In vivo studies demonstrate that ADCs formulated with the sulfo-SPDB linker exhibit potent anti-tumor activity. The improved hydrophilicity of the sulfo-SPDB linker can lead to better pharmacokinetics and potentially higher efficacy compared to more hydrophobic linkers, although this can be dependent on the specific ADC and tumor model.

Experimental Protocols for Reproducibility

To ensure the reproducibility of experiments involving the sulfo-SPDB linker, it is crucial to follow detailed and standardized protocols.

Protocol 1: ADC Conjugation with Sulfo-SPDB Linker

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sulfo-SPDB linker

  • Cytotoxic payload with a reactive thiol group (e.g., DM4)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification: React the mAb with the sulfo-SPDB linker in a suitable buffer at a controlled temperature and pH. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Payload Conjugation: Introduce the thiol-containing cytotoxic payload to the modified antibody. The reaction proceeds via a disulfide exchange.

  • Quenching: Add a quenching reagent to stop the reaction and cap any unreacted linkers.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload, linker, and any aggregates.

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Cell culture medium and supplements

  • ADC constructs (with sulfo-SPDB and alternative linkers)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and control antibodies for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Target cancer cell line

  • ADC constructs

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the target cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC constructs and vehicle control intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition.

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway leading to apoptosis upon intracellular release of a microtubule-inhibiting payload like DM4, which is commonly used with the sulfo-SPDB linker.

Signaling_Pathway ADC_Internalization ADC Internalization & Payload Release Microtubule_Disruption Microtubule Disruption ADC_Internalization->Microtubule_Disruption DM4 Payload Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Payload-Induced Apoptotic Signaling Pathway.

Conclusion

The sulfo-SPDB linker represents a significant advancement in ADC technology, primarily due to its hydrophilicity which helps to overcome challenges associated with ADC aggregation and manufacturing. Experimental data from in vitro and in vivo studies consistently demonstrate that ADCs utilizing the sulfo-SPDB linker maintain high potency and specificity. For researchers aiming to reproduce or build upon these experiments, adherence to detailed and standardized protocols for conjugation, cytotoxicity assays, and in vivo models is paramount. By providing a clear comparison with alternative linkers and detailed methodologies, this guide aims to support the scientific community in the continued development of safe and effective antibody-drug conjugates.

A Head-to-Head Comparison of DMAC-SPDB-sulfo and Alternative Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Performance

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. This guide provides a comprehensive statistical analysis and comparison of the DMAC-SPDB-sulfo linker with other common cleavable and non-cleavable linker technologies, supported by experimental data.

This compound is a cleavable ADC linker featuring a disulfide bond, designed for selective release of the cytotoxic payload in the reductive environment of the tumor cell.[1][2][3] Its performance characteristics, particularly in terms of stability and payload release, are crucial for the rational design of next-generation ADCs.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize key performance indicators for ADCs constructed with different linker technologies. The data is compiled from various studies and is intended to provide a comparative overview. Direct head-to-head comparisons in a single study are limited in published literature, and thus, these values should be considered in the context of their respective experimental setups.

Table 1: Comparative Plasma Stability of ADC Linkers

A critical attribute for any ADC linker is its stability in systemic circulation to prevent premature payload release, which can lead to off-target toxicity.[4][5]

Linker TypeSpecific ExamplePlasma Half-life (t½)SpeciesReference
Disulfide (Reducible) SPDB-based ~9 daysMouse[6]
Protease-CleavableValine-Citrulline (Val-Cit)> 230 daysHuman[4]
Protease-CleavableValine-Alanine (Val-Ala)Stable in human plasmaHuman[7]
pH-SensitiveHydrazone~2 daysNot Specified[4]
Non-CleavableThioether (e.g., SMCC)10.4 daysMouse[8]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. Lower IC50 values indicate higher potency.[4][9][10][11]

Linker TypePayloadTarget AntigenCell LineIC50 (pmol/L)Reference
Disulfide (Reducible) DM4HER2HER2+Comparable to Val-Ala[4]
Protease-CleavableMMAEHER2HER2+14.3[4]
Protease-CleavableMMAEHER2HER2+8.8 (β-Galactosidase-cleavable)[8]
Sulfatase-CleavableMMAEHER2HER2+61[4]
Non-CleavableDM1HER2HER2+609[8]

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers

In vivo efficacy is often assessed by measuring tumor growth inhibition in xenograft models.

Linker TypePayloadXenograft ModelEfficacy MetricResultReference
Disulfide (Reducible) DM1Human LymphomaTumor RegressionComplete Regression[6]
Protease-CleavableExatecanNCI-N87 Gastric CancerTumor Growth InhibitionComparable to Exo-linker[12]
Non-CleavableDM1EGFR and EpCAMTherapeutic Index50-fold lower than CX-DM1[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols for the evaluation of ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantify the amount of intact ADC using methods like ELISA to measure the concentration of antibody-conjugated drug over time.[5]

  • Quantify the released payload by extracting the free drug from plasma samples and analyzing via Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Methodology:

  • Plate cancer cells expressing the target antigen at a specific density.

  • Expose the cells to a serial dilution of the ADC for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

In Vivo Efficacy (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Implant human tumor cells (xenograft) into immunocompromised mice.[14][15]

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.[14]

  • Measure tumor volume and body weight of the mice regularly.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate metrics such as percent tumor growth inhibition (%TGI) or tumor regression.[16][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC development and function is essential for a clear understanding.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) [this compound Linker] TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Antigen-Mediated Lysosome Lysosome (Reductive Environment) Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Disulfide Cleavage) Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxic Effect Experimental_Workflow_ADC_Comparison Experimental Workflow for ADC Linker Comparison cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Antibody Monoclonal Antibody Conjugation_A Conjugation Antibody->Conjugation_A Conjugation_B Conjugation Antibody->Conjugation_B Linker_A Linker A (e.g., this compound) Linker_A->Conjugation_A Linker_B Linker B (e.g., Val-Cit) Linker_B->Conjugation_B Payload Cytotoxic Payload Payload->Conjugation_A Payload->Conjugation_B ADC_A ADC with Linker A Conjugation_A->ADC_A ADC_B ADC with Linker B Conjugation_B->ADC_B PlasmaStability In Vitro Plasma Stability ADC_A->PlasmaStability Cytotoxicity In Vitro Cytotoxicity ADC_A->Cytotoxicity InVivoEfficacy In Vivo Efficacy ADC_A->InVivoEfficacy ADC_B->PlasmaStability ADC_B->Cytotoxicity ADC_B->InVivoEfficacy DataAnalysis Statistical Analysis & Head-to-Head Comparison PlasmaStability->DataAnalysis Cytotoxicity->DataAnalysis InVivoEfficacy->DataAnalysis

References

A Comparative Guide to DMAC-SPDB-sulfo and Alternative Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cleavable disulfide linker, DMAC-SPDB-sulfo, with alternative linker technologies used in the development of antibody-drug conjugates (ADCs). The information presented is based on peer-reviewed studies, offering a valuable resource for the rational design and selection of linkers for novel ADCs.

Introduction to ADC Linkers

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. The ideal linker must remain stable in systemic circulation to prevent premature release of the payload and then efficiently release the active drug at the tumor site. This guide focuses on the performance of this compound, a hydrophilic, disulfide-based cleavable linker, in comparison to other commonly used linkers.

The Mechanism of Disulfide Cleavage

This compound belongs to the class of glutathione-sensitive linkers. Its core feature is a disulfide bond that is stable in the oxidizing environment of the bloodstream. Upon internalization of the ADC into a tumor cell, the higher intracellular concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload.

cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Tumor Cell) ADC ADC with This compound Linker (Stable Disulfide Bond) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleavage Disulfide Bond Cleavage (High Glutathione) Internalized_ADC->Cleavage Payload Active Cytotoxic Payload Cleavage->Payload Release

Fig. 1: Mechanism of payload release from a this compound linked ADC.

Comparative Performance of this compound

Peer-reviewed studies have demonstrated the advantages of using a hydrophilic, cleavable disulfide linker like sulfo-SPDB over non-cleavable alternatives in certain contexts. A key study by Bialucha et al. (2017) in Cancer Discovery provides a direct comparison between a cleavable sulfo-SPDB-DM4 linker and a non-cleavable SMCC-DM1 linker in a Cadherin-6 (CDH6)-targeting ADC.

In Vivo Efficacy

The study found that the CDH6-ADC equipped with the sulfo-SPDB-DM4 linker demonstrated superior in vivo anti-tumor activity compared to the ADC with the SMCC-DM1 linker. In OVCAR3 ovarian cancer xenograft models, a single 5 mg/kg dose of CDH6-sulfo-SPDB-DM4 led to robust and durable tumor regression, while the same dose of CDH6-SMCC-DM1 only resulted in modest tumor growth inhibition.[1] Similar superior efficacy of the sulfo-SPDB-DM4 linked ADC was observed in patient-derived xenograft (PDX) models of ovarian cancer.[1][2]

Linker TypeADCDoseTumor ModelOutcomeCitation
Cleavable Disulfide CDH6-sulfo-SPDB-DM45 mg/kgOVCAR3 XenograftDurable tumor regression[1]
Non-cleavable Thioether CDH6-SMCC-DM15 mg/kgOVCAR3 XenograftModest tumor growth inhibition[1]
Cleavable Disulfide CDH6-sulfo-SPDB-DM45 mg/kgOvarian PDX (HOVX2263)Tumor regression and prevention of regrowth[2]
Non-cleavable Thioether CDH6-SMCC-DM15 mg/kgOvarian PDX (HOVX2263)Modest inhibition of tumor growth[2]

Table 1: Comparison of in vivo efficacy of ADCs with cleavable sulfo-SPDB and non-cleavable SMCC linkers.

The superior performance of the cleavable sulfo-SPDB linker was attributed to the efficient release of the membrane-permeable cytotoxic payload (DM4) and its catabolites within the tumor, potentially leading to a "bystander effect" where neighboring antigen-negative tumor cells are also killed. The study noted that while the pharmacokinetic profiles of the intact ADCs were comparable, the levels of the released cytotoxic catabolites were higher in the tumors treated with the sulfo-SPDB-DM4 ADC.[1]

Alternative Linker Technologies

A variety of other linker technologies are employed in ADC development, each with its own mechanism of cleavage and distinct characteristics.

Non-Cleavable Linkers
  • Mechanism: These linkers, such as the thioether-based SMCC, rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.

  • Advantages: Generally exhibit higher plasma stability, which can lead to a better safety profile and a wider therapeutic window.[3]

  • Disadvantages: The released payload-linker complex is typically charged and not membrane-permeable, which limits the bystander effect.[]

Protease-Cleavable Linkers
  • Mechanism: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

  • Advantages: High stability in plasma and specific cleavage within the target cell.[5]

  • Disadvantages: Efficacy can be dependent on the expression levels of the target proteases in the tumor.

cluster_workflow ADC Linker Comparison Workflow Start Start: Select Antibody and Payload Synthesis Synthesize ADCs with Different Linkers Start->Synthesis In_Vitro In Vitro Characterization - Stability (Plasma) - Cytotoxicity (IC50) Synthesis->In_Vitro In_Vivo In Vivo Evaluation - Pharmacokinetics - Efficacy (Xenografts) - Toxicology In_Vitro->In_Vivo Analysis Data Analysis and Linker Selection In_Vivo->Analysis End Optimal ADC Candidate Analysis->End

Fig. 2: General experimental workflow for comparing ADC linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC linker performance. Below are outlines of key experiments.

In Vitro Plasma Stability Assay
  • Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology:

    • Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Quantify the amount of intact ADC and released payload in each aliquot using methods such as ELISA or LC-MS.[6]

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the ADC against cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ADC for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • Calculate the half-maximal inhibitory concentration (IC50) value.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, test ADCs).

    • Administer the ADCs intravenously at specified doses and schedules.

    • Measure tumor volumes and body weights regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[2]

Conclusion

The choice of linker is a critical parameter in the design of an effective and safe ADC. The hydrophilic, cleavable disulfide linker, this compound, has demonstrated superior preclinical efficacy compared to non-cleavable linkers in certain cancer models, highlighting the importance of efficient payload release within the tumor microenvironment. However, the optimal linker strategy is highly dependent on the specific target, payload, and tumor biology. Therefore, a thorough comparative evaluation of different linker technologies, as outlined in this guide, is essential for the development of next-generation ADCs with an improved therapeutic index.

References

Navigating the Cellular Maze: A Comparative Guide to DMAC-SPDB-sulfo and its Alternatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical tool for antibody-drug conjugate (ADC) development is critical. This guide provides a detailed comparison of DMAC-SPDB-sulfo, a cleavable linker, with a non-cleavable alternative, highlighting its applications and inherent limitations in cellular assays. We present supporting experimental data and detailed protocols to inform your research decisions.

This compound is a chemically cleavable linker utilized in the synthesis of ADCs. Its primary role is to connect a monoclonal antibody to a cytotoxic payload. A key feature of this linker is the presence of a sulfonate group ("sulfo"), which renders it water-soluble and, crucially, unable to cross the cell membrane. This property restricts its application to targeting proteins on the cell surface.

The Membrane Impermeability Dilemma: A Key Limitation

The primary limitation of this compound in cellular assays is its inability to penetrate the cell membrane. This characteristic dictates its use in ADCs targeting cell-surface antigens. Once the ADC binds to its target receptor on the cell surface, the complex is internalized. Inside the cell, the linker is designed to be cleaved, releasing the cytotoxic payload to induce cell death. However, for targeting intracellular proteins, this compound is not a suitable tool.

Performance Comparison: Cleavable vs. Non-Cleavable Linkers

To understand the practical implications of using a cleavable linker like this compound, we can compare its expected performance in a cellular cytotoxicity assay against an ADC constructed with a non-cleavable, membrane-impermeable linker, such as BS3 (bis[sulfosuccinimidyl] suberate).

FeatureADC with this compound (Cleavable)ADC with BS3 (Non-Cleavable)Rationale
Target Location Cell Surface ProteinsCell Surface ProteinsBoth linkers are membrane-impermeable due to their sulfonate groups.
Payload Release Mechanism Intracellular cleavage (e.g., by glutathione)Lysosomal degradation of the antibodyThis compound is designed to be cleaved inside the cell, while BS3 requires the breakdown of the entire antibody to release the payload.
Bystander Effect Potentially HighLow to NoneThe released, membrane-permeable payload from a cleavable linker can diffuse out of the target cell and kill neighboring antigen-negative cells. With a non-cleavable linker, the payload remains attached to the antibody fragments and is less likely to exit the cell.
In Vitro Potency (IC50) Potentially Lower IC50 (higher potency)Potentially Higher IC50 (lower potency)The efficient release of the payload from a cleavable linker can lead to a more potent cytotoxic effect.
Off-target Toxicity in vivo Potentially HigherPotentially LowerPremature cleavage of the linker in circulation can lead to systemic toxicity. Non-cleavable linkers generally exhibit greater stability in plasma.[1]

Experimental Protocols

To evaluate the efficacy and limitations of an ADC utilizing this compound, a cellular cytotoxicity assay is a fundamental experiment. Here, we outline a protocol for a Sulforhodamine B (SRB) assay, a method that measures cell density by quantifying total cellular protein.

Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

1. Cell Culture and Seeding:

  • Culture a cancer cell line expressing the target surface antigen (e.g., HER2-positive SK-BR-3 cells) and a negative control cell line (e.g., HER2-negative MCF-7 cells) in appropriate media.

  • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC constructs (one with this compound and a comparative ADC with a non-cleavable linker) in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 72-96 hours.

3. Cell Fixation:

  • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

  • Incubate the plates at 4°C for 1 hour to fix the cells.

4. Staining:

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

6. Absorbance Measurement and Data Analysis:

  • Measure the optical density (OD) at 510 nm using a microplate reader.[2][3]

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC construct.

Visualizing the Cellular Assay Workflow

The following diagram illustrates the key steps in the cellular cytotoxicity assay designed to compare ADCs with cleavable and non-cleavable linkers.

ADC_Cytotoxicity_Assay cluster_setup 1. Assay Setup cluster_treatment 2. ADC Treatment cluster_staining 3. Staining & Measurement cluster_analysis 4. Data Analysis plate_cells Plate Target and Control Cells incubate_24h Incubate 24h plate_cells->incubate_24h add_adc Add Serial Dilutions of ADCs (Cleavable vs. Non-cleavable) incubate_24h->add_adc incubate_72h Incubate 72-96h add_adc->incubate_72h fix_cells Fix with TCA incubate_72h->fix_cells stain_srb Stain with SRB fix_cells->stain_srb wash_solubilize Wash and Solubilize stain_srb->wash_solubilize read_absorbance Read Absorbance (510nm) wash_solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Figure 1. Workflow for comparing ADC cytotoxicity.

Signaling Pathway of ADC Action

The diagram below outlines the mechanism of action for an ADC utilizing a membrane-impermeable linker targeting a cell surface antigen.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound linker) Receptor Cell Surface Antigen ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Payload_Release 3. Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 4. Apoptosis Payload->Cell_Death

Figure 2. ADC mechanism of action.

Conclusion

This compound serves as a valuable tool for the development of ADCs targeting cell surface antigens, offering the advantage of a cleavable linker for efficient intracellular payload release. However, its inherent membrane impermeability is a significant limitation, precluding its use for targeting cytosolic or nuclear proteins. When selecting a linker for ADC development, researchers must carefully consider the subcellular location of the target protein, the desired mechanism of payload release, and the potential for off-target toxicity. The experimental framework provided in this guide offers a systematic approach to evaluating these critical parameters in a cellular context.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DMAC-SPDB-sulfo

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of DMAC-SPDB-sulfo, a compound utilized by researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its safety profile. The following table summarizes key safety and handling information derived from its Safety Data Sheet (SDS).

ParameterInformationSource
Appearance Solid[1]
Chemical Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). Keep away from direct sunlight and sources of ignition.[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][2] It is classified as chemical waste and should not be disposed of down the drain.[3][4][5] The primary method of disposal is through an approved chemical waste management service. The following steps outline the in-laboratory procedure for preparing this substance for disposal.

Experimental Protocol for Waste Segregation and Collection:

  • Wear Appropriate PPE: Before handling the waste, ensure you are wearing the required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Prepare a Designated Waste Container:

    • Obtain a chemical waste container that is compatible with organic chemical waste.

    • The container must be clearly labeled as "Hazardous Waste" and should specify its contents.[3] For this compound, a "Non-halogenated Organic Waste" label is appropriate.

    • The label should include the chemical name ("this compound"), concentration (if in solution), and the date of accumulation.[3]

  • Transferring Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.

    • Liquid Waste: If the waste is in a solution, pour it carefully into the designated liquid waste container. Use a funnel to prevent spills.

  • Sealing and Storage:

    • Securely close the lid of the waste container.[6]

    • Store the sealed container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials while awaiting pickup by a certified waste disposal company.[2]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste container.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and increase ventilation to the area.

  • Contain the Spill: Prevent the spill from spreading.

  • Absorb the Spill:

    • For solutions, cover the spill with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect Contaminated Material: Place all contaminated absorbent material and any other waste into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the surface of the spill area by scrubbing with alcohol.[1] All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect & Decontaminate is_spill->spill_protocol Yes waste_container Select Labeled Hazardous Waste Container (Non-Halogenated Organic) is_spill->waste_container No spill_protocol->waste_container transfer_waste Transfer Waste to Container (Avoid Dust/Splashes) waste_container->transfer_waste seal_store Securely Seal Container & Store in Secondary Containment transfer_waste->seal_store contact_ehs Contact EHS for Pickup by Approved Waste Disposal Plant seal_store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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